molecular formula C5H11ClO3S B1374548 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride CAS No. 1249441-42-6

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride

Cat. No.: B1374548
CAS No.: 1249441-42-6
M. Wt: 186.66 g/mol
InChI Key: MQUXPIRDIANXNY-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride ( 1249441-42-6) is a high-purity chemical building block specifically designed for research applications. This organosulfur compound, with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol , serves as a versatile sulfonylating reagent , primarily used to introduce the 2-isopropoxyethylsulfonyl moiety into target molecules. Its primary research value lies in its application as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The reactive sulfonyl chloride group (S(=O)(=O)Cl) readily undergoes nucleophilic substitution reactions with amines and other nucleophiles, allowing researchers to create sulfonamide derivatives, which are a common structural motif in medicinally active compounds. The ether linkage and isopropoxy side chain in its structure (CC(C)OCCS(=O)(=O)Cl) can influence the solubility and pharmacokinetic properties of the resulting molecules. Available with a purity of 95% or greater , it is supplied for laboratory research and development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should note that this compound requires careful handling, as it may cause skin and serious eye irritation and respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

2-propan-2-yloxyethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-5(2)9-3-4-10(6,7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUXPIRDIANXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249441-42-6
Record name 2-(propan-2-yloxy)ethane-1-sulfonyl chloride
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Foundational & Exploratory

Physicochemical Properties of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride

[1]

Executive Summary

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS: 1249441-42-6) is a specialized organosulfur building block utilized primarily in medicinal chemistry and lead optimization.[1][2] Structurally, it combines a reactive sulfonyl chloride "warhead" with a flexible ethoxy-isopropane tail. This unique architecture serves a dual purpose: the sulfonyl chloride moiety facilitates rapid covalent attachment to nucleophiles (amines, alcohols), while the ether-linked aliphatic tail modulates lipophilicity (LogP) and aqueous solubility.[2]

This guide details the physicochemical profile, synthesis pathways, and reactivity mechanisms of this compound, providing a technical foundation for its use in synthesizing sulfonamide-based bioactives.

Chemical Identity & Structural Analysis[3]

The molecule consists of a sulfonyl chloride functional group attached to an ethyl spacer, which is ether-linked to an isopropyl group. The ether oxygen acts as a hydrogen bond acceptor, potentially influencing the binding affinity of derived drugs, while the isopropyl group adds steric bulk without aromaticity.

AttributeDetail
IUPAC Name 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride
Common Synonyms 2-Isopropoxyethanesulfonyl chloride; 2-(1-Methylethoxy)ethanesulfonyl chloride
CAS Number 1249441-42-6
Molecular Formula C₅H₁₁ClO₃S
Molecular Weight 186.66 g/mol
SMILES CC(C)OCCS(=O)(=O)Cl
InChI Key MQUXPIRDIANXNY-UHFFFAOYSA-N

Physicochemical Properties[3][5]

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) for this specific CAS entry.

Physical Constants
PropertyValue / RangeNote
Physical State LiquidColorless to pale yellow oil
Density 1.25 ± 0.05 g/cm³Predicted (vs. water)
Boiling Point 235°C (Predicted)Decomposes at atm pressure; distillable under high vacuum
Flash Point > 110°CEstimated based on homologs
Refractive Index 1.465Predicted
Vapor Pressure 0.06 mmHg at 25°CLow volatility
Solubility & Partitioning
  • Solubility: Miscible with polar aprotic solvents (Dichloromethane, THF, Acetonitrile, DMF).

  • Water Solubility: Reacts violently (Hydrolysis). Not stable in aqueous media.[3]

  • LogP (Octanol/Water): ~1.2 (Predicted). The ether oxygen lowers the LogP compared to a pure alkyl chain (e.g., pentanesulfonyl chloride), making it a valuable "solubilizing" linker.

Synthesis & Production Logic

The industrial synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride typically avoids direct chlorosulfonation of the ether due to potential C-O bond cleavage. Instead, it follows an indirect oxidation pathway from the corresponding thiol or isothiourea salt.

Preferred Synthetic Pathway: Oxidative Chlorosulfonation

The most robust protocol involves the conversion of 2-isopropoxyethyl bromide to an isothiourea intermediate, followed by oxidative chlorination.

  • Alkylation: Reaction of 2-isopropoxyethanol with

    
     yields 2-isopropoxyethyl bromide.
    
  • Thiolation Equivalent: The bromide is treated with thiourea in refluxing ethanol to form the S-alkylisothiourea salt.

  • Oxidative Chlorination: The salt is treated with Chlorine gas (

    
    ) or N-Chlorosuccinimide (NCS) in aqueous acetic acid/HCl to yield the sulfonyl chloride.
    

SynthesisPathwayStart2-IsopropoxyethanolBromide2-IsopropoxyethylbromideStart->BromidePBr3, 0°CIsothioureaS-(2-isopropoxyethyl)isothiourea saltBromide->IsothioureaThiourea,EtOH, RefluxProduct2-(Propan-2-yloxy)ethane-1-sulfonyl chlorideIsothiourea->ProductNCS/HClor Cl2/H2O

Figure 1: Stepwise synthesis from alcohol precursors via the isothiourea route, avoiding harsh direct sulfonation conditions.

Reactivity Profile & Mechanism[6]

Core Reactivity: Nucleophilic Substitution

The sulfonyl chloride group (

4

4
Key Reactions:
  • Sulfonamide Formation (Aminolysis):

    • Reagent: Primary/Secondary amines.

    • Conditions: Basic conditions (TEA, Pyridine) in DCM or THF at 0°C.

    • Utility: Creating sulfonamide pharmacophores.[2]

  • Sulfonate Ester Formation (Alcoholysis):

    • Reagent: Alcohols.[4]

    • Conditions: Pyridine or

      
      , often with DMAP catalyst.
      
    • Utility: Protecting groups or leaving group installation (

      
      ).
      
  • Hydrolysis (Degradation):

    • Reagent: Water/Moisture.

    • Product: 2-(Propan-2-yloxy)ethanesulfonic acid + HCl.

    • Implication: Anhydrous handling is mandatory.

Mechanistic Visualization

The diagram below illustrates the divergent pathways based on the nucleophile present.

ReactivityCenter2-(Propan-2-yloxy)ethane-1-sulfonyl chlorideSulfonamideSulfonamide(Stable Pharmacophore)Center->Sulfonamide+ R-NH2 / Base(- HCl)AcidSulfonic Acid(Hydrolysis Product)Center->Acid+ H2O(Decomposition)EsterSulfonate Ester(Leaving Group)Center->Ester+ R-OH / BaseAminePrimary Amine(R-NH2)WaterWater(H2O)AlcoholAlcohol(R-OH)

Figure 2: Divergent reactivity pathways. The green path represents the primary application in drug discovery.

Handling, Stability, and Safety

Stability Protocol
  • Moisture Sensitivity: High. The compound hydrolyzes rapidly in moist air, releasing corrosive HCl gas.

  • Thermal Stability: Moderate. Store at 2–8°C (refrigerated). Avoid temperatures >50°C during processing to prevent

    
     extrusion or decomposition.
    
  • Incompatibility: Strong oxidizers, strong bases (which may induce

    
    -elimination of the ether group), and water.
    
Safety Profile (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive).

    • H335: May cause respiratory irritation.[3]

  • PPE Requirements:

    • Face shield and safety goggles.[5]

    • Chemical-resistant gloves (Nitrile/Neoprene).

    • Work strictly within a fume hood.

Emergency Deactivation

In case of a spill, neutralize with a dilute solution of Sodium Bicarbonate (


Applications in Drug Discovery[6]

This specific sulfonyl chloride is valued for its isopropoxyethyl tail.[2] In Structure-Activity Relationship (SAR) studies, replacing a standard methyl or phenyl group with this tail can:

  • Improve Solubility: The ether oxygen disrupts crystal packing and interacts with aqueous solvent.

  • Fill Hydrophobic Pockets: The isopropyl group provides branched bulk to fill lipophilic pockets in enzymes (e.g., kinases, proteases) without the rigidity of a phenyl ring.

  • Linker Chemistry: It serves as a non-cleavable linker in PROTACs or fragment-based drug design.

References

  • Sigma-Aldrich. (n.d.). 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride Product Sheet. Retrieved from [1]

  • BenchChem. (2025). 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride: Reactivity and Properties. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS 1249441-42-6).[1][2] National Library of Medicine. Retrieved from [2]

  • Yang, Z., et al. (2014).[6][7] Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation. Synthesis, 46, 225-229.[6][7] (Methodology Reference).

  • Enamine. (n.d.). Building Blocks: Sulfonyl Chlorides. Retrieved from [1]

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride

Executive Summary

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS: 1249441-42-6) is a specialized organosulfur building block utilized primarily in medicinal chemistry and lead optimization. Characterized by a lipophilic isopropoxy tail linked to a reactive sulfonyl chloride head via an ethyl spacer, it serves as a critical reagent for introducing the 2-isopropoxyethylsulfonyl moiety.[1] This structural motif is valued for its ability to modulate physicochemical properties—specifically lipophilicity (LogP) and metabolic stability—in sulfonamide-based drug candidates.

Chemical Identity & Structural Analysis

The molecule comprises three distinct functional domains: a steric isopropyl group , a flexible ether linkage , and a highly electrophilic sulfonyl chloride terminus.

Nomenclature & Identifiers
Parameter Data
IUPAC Name 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride
Common Synonyms 2-Isopropoxyethanesulfonyl chloride; 2-Isopropoxyethylsulfonyl chloride
CAS Registry Number 1249441-42-6
Molecular Formula

SMILES CC(C)OCCS(=O)(=O)Cl
InChI Key MQUXPIRDIANXNY-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and functional segmentation of the molecule.

ChemicalStructure Figure 1: Functional Domain Analysis of 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride Isopropyl Isopropyl Group (Lipophilic/Steric) Ether Ether Linkage (-O-) Isopropyl->Ether Steric Bulk Ethyl Ethyl Spacer (-CH2CH2-) Ether->Ethyl Flexibility Sulfonyl Sulfonyl Chloride (-SO2Cl) Ethyl->Sulfonyl Electrophile

Figure 1: The molecule is segmented into a lipophilic tail (isopropyl), a polar spacer (ether), and a reactive head (sulfonyl chloride).

Physicochemical Properties

Precise control over molecular weight and lipophilicity is essential in fragment-based drug design. This compound offers a balance between the hydrophobic isopropyl group and the polar sulfonyl moiety.

Property Value Context/Relevance
Molecular Weight 186.66 g/mol Ideal for fragment-based screening (<300 Da).
Monoisotopic Mass 186.0117 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Physical State LiquidColorless to pale yellow; requires handling under inert gas.[2]
Predicted LogP ~1.0 - 1.5Moderate lipophilicity; enhances membrane permeability of derivatives.
Boiling Point >200°C (Predicted)High boiling point due to polarity; typically purified via distillation in vacuo.
Solubility DCM, THF, CHCl₃Reacts violently with water/alcohols (hydrolysis/solvolysis).

Synthesis & Reactivity

The synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride generally proceeds via oxidative chlorination. A robust, self-validating protocol involves the conversion of the corresponding thiol or thioacetate, ensuring high purity by avoiding harsh oxidants that might cleave the ether bond.

Mechanistic Pathway

The most reliable route utilizes 2-isopropoxyethanethiol as the precursor. The thiol is subjected to oxidative chlorination using Chlorine gas (


) or Sulfuryl Chloride (

) in the presence of water/acetic acid.

SynthesisPath Figure 2: Synthetic Pathway via Oxidative Chlorination Alcohol 2-Isopropoxyethanol (Precursor) Step1 1. Lawesson's Reagent or Thiourea/HCl Alcohol->Step1 Thiol 2-Isopropoxyethanethiol (Intermediate) Step2 2. Cl2 (g) / H2O Oxidative Chlorination Thiol->Step2 Step1->Thiol Product 2-(Propan-2-yloxy) ethane-1-sulfonyl chloride Step2->Product

Figure 2: Conversion of the alcohol precursor to the thiol, followed by oxidative chlorination to the sulfonyl chloride.[3][4][5][6]

Protocol: Oxidative Chlorination (General Procedure)
  • Precursor Preparation: 2-Isopropoxyethanol is converted to the thiol (e.g., via the isothiourea method).

  • Chlorination: The thiol is dissolved in DCM/Water (biphasic system) at 0°C.

  • Oxidation: Chlorine gas is bubbled through the solution, or NCS/HCl is added portion-wise. The sulfur atom is oxidized from -2 to +6.

  • Workup: The organic layer is separated, dried over

    
    , and concentrated.
    
  • Purification: Vacuum distillation is required to remove sulfonyl-containing impurities.

Critical Control Point: Temperature must be maintained <5°C during oxidation to prevent over-oxidation or cleavage of the ether linkage [1].

Applications in Drug Discovery

This reagent is specifically employed to generate sulfonamides , a pharmacophore found in diuretics, antibiotics, and anti-inflammatory drugs.

  • Derivatization: Reacts with primary or secondary amines in the presence of a base (TEA or Pyridine) to form stable sulfonamides.

    • Reaction:

      
      
      
  • Linker Chemistry: The ethyl ether chain acts as a "spacer," distancing the lipophilic isopropyl group from the binding core, which can improve the hydrodynamic fit of the inhibitor within a protein pocket [2].

Handling & Safety

  • Hydrolysis Risk: The compound hydrolyzes rapidly in moist air to form corrosive hydrochloric acid and 2-(propan-2-yloxy)ethanesulfonic acid.

  • Storage: Store at 2–8°C under Argon or Nitrogen.

  • PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and a face shield. All operations must be performed in a fume hood due to the potential release of

    
     and 
    
    
    
    vapors.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7] Direct Conversion of Thiols to Sulfonyl Chlorides.[7] The Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Benchchem. (n.d.). 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride Product Description. Retrieved February 22, 2026. Link

  • PubChem.[8][9][10] (n.d.). 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (Compound).[1][11] National Library of Medicine. Retrieved February 22, 2026. Link

  • Sigma-Aldrich. (n.d.). 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride Product Detail. Retrieved February 22, 2026. Link

Sources

Technical Guide: Solubility & Handling of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS 1249441-42-6) is a specialized aliphatic sulfonyl chloride widely used as a building block for introducing the 2-isopropoxyethylsulfonyl moiety into target pharmacophores.[1] Its dual functionality—a lipophilic isopropyl ether tail and a highly reactive electrophilic sulfonyl chloride head—dictates a specific solubility profile.

This guide addresses a critical gap in standard safety data sheets: the dynamic relationship between solvent choice and compound stability. Unlike simple dissolution, solubilizing this compound requires strict adherence to anhydrous protocols to prevent hydrolysis (formation of sulfonic acid) or catastrophic decomposition (incompatible polar aprotic solvents).

Physicochemical Profile & Solubility Mechanism[3]

Structural Analysis

The molecule consists of three distinct regions affecting solvation:

  • Sulfonyl Chloride Head (

    
    ):  Highly polar, electrophilic, and moisture-sensitive.
    
  • Ethyl Linker (

    
    ):  Short aliphatic chain providing flexibility.
    
  • Isopropyl Ether Tail (

    
    ):  Lipophilic and moderately polar ether linkage.
    

Physical State: Liquid (Colorless to pale yellow).[2] Solvation Logic: The ether oxygen accepts hydrogen bonds, but the sulfonyl chloride group reacts violently with hydrogen bond donors (water, alcohols). Therefore, solubility is best achieved in polar aprotic or non-polar solvents that can interact with the ether/sulfonyl dipoles without nucleophilic attack.

Predicted Solubility Data

Note: As a liquid, this compound exhibits miscibility rather than saturation limits in many organics. The table below categorizes solvents by chemical compatibility.

Solvent ClassRepresentative SolventsSolubility/MiscibilityCompatibility StatusTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh (Miscible) Recommended Excellent solvation of both polar head and lipophilic tail. Easy removal.
Ethers THF, 2-MeTHF, MTBEHigh (Miscible) Recommended Must be anhydrous/stabilized. THF coordinates well with the sulfonyl group.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh (Miscible) Conditional Good for workup. Ensure EtOAc is dry to prevent hydrolysis.
Aromatic Hydrocarbons Toluene, XyleneModerate to High Recommended Excellent for reflux conditions; lower polarity may require heating for concentrated solutions.
Polar Aprotic DMSO, DMF, DMAcHigh PROHIBITED High Risk. Accelerates hydrolysis; DMSO can react violently (Swern-type decomposition).
Protic Water, Methanol, EthanolReactivity-Limited PROHIBITED Rapid hydrolysis to sulfonic acid or alcoholysis to sulfonate esters.

Solvent Selection & Stability Decision Tree

The following diagram outlines the logical flow for selecting the appropriate solvent based on the intended application (Reaction vs. Analysis vs. Storage).

SolventSelection Start Intended Application Reaction Synthetic Reaction (e.g., Sulfonamide formation) Start->Reaction Analysis Analytical (NMR/HPLC) Start->Analysis Storage Long-term Storage Start->Storage DCM Dichloromethane (DCM) Best for low temp (0°C) Reaction->DCM Standard THF Anhydrous THF Best for solubility of co-reagents Reaction->THF Polar reactants Toluene Toluene Best for heating/reflux Reaction->Toluene High Temp CDCl3 CDCl3 (Dry) Standard for 1H NMR Analysis->CDCl3 DMSO_Ban AVOID DMSO-d6 Causes decomposition Analysis->DMSO_Ban Warning Neat Store Neat (No Solvent) Under Argon/Nitrogen Storage->Neat

Figure 1: Decision matrix for solvent selection. Note the explicit exclusion of DMSO for analytical purposes due to stability risks.

Experimental Protocol: Self-Validating Solubility Assessment

Since this compound is moisture-sensitive, a standard "shake-flask" solubility test will yield false results (measuring the solubility of the hydrolysis product, not the chloride). Use this Derivatization-Validation Protocol to confirm the compound remains intact in solution.

Materials
  • Analyte: 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (~50 mg).

  • Solvent: Anhydrous DCM or Toluene (dried over molecular sieves).

  • Quench Reagent: Morpholine or Benzylamine (1.5 eq).

  • Atmosphere: Nitrogen or Argon balloon.

Methodology
  • Inert Setup: Purge a 1-dram vial with nitrogen.

  • Dissolution: Add 50 mg of the sulfonyl chloride. Add the target solvent stepwise (start with 100 µL) until clear.

    • Observation: If the solution clouds immediately, moisture is present (hydrolysis to acid).

  • Stability Check (The "Self-Validating" Step):

    • Wait 1 hour.

    • Remove a 20 µL aliquot and inject it into a vial containing excess Morpholine in DCM.

    • Logic: If the sulfonyl chloride is stable in the solvent, it will react with morpholine to form the sulfonamide. If it has decomposed/hydrolyzed, it will form a salt or no reaction.

  • Analysis: Run TLC or LCMS of the morpholine mixture.

    • Success Criteria: Single peak/spot corresponding to the sulfonamide derivative.

    • Failure Criteria: Presence of sulfonic acid peak or unreacted morpholine only.

Critical Handling & Stability Insights

The DMSO/DMF Hazard

Do not use DMSO or DMF. While often used for dissolving polar compounds, these solvents are incompatible with aliphatic sulfonyl chlorides.

  • Mechanism: DMSO acts as an oxygen nucleophile, attacking the sulfur center. This can lead to a Pummerer-type rearrangement or violent decomposition, releasing

    
     and HCl [4].
    
  • Evidence: Studies on similar sulfonyl chlorides show accelerated hydrolysis and decomposition in DMSO compared to

    
     [5].
    
Moisture Sensitivity Management
  • Hydrolysis Risk: The sulfonyl chloride hydrolyzes to 2-(propan-2-yloxy)ethanesulfonic acid and HCl. The acid is corrosive and non-electrophilic, ruining subsequent couplings.

  • Storage: Store neat at -20°C under inert gas. If solution storage is mandatory, use anhydrous Toluene over 4Å molecular sieves.

Application Case Study: Sulfonamide Synthesis

Objective: Synthesis of N-benzyl-2-(propan-2-yloxy)ethane-1-sulfonamide.

Workflow:

  • Solvent: Anhydrous DCM (preferred for ease of workup).

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) to scavenge HCl.

  • Procedure:

    • Dissolve Benzylamine (1.0 eq) and Et3N (1.2 eq) in DCM at 0°C.

    • Add 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (1.05 eq) dropwise (neat or as DCM solution).

    • Why DCM? It maintains the solubility of the lipophilic sulfonyl chloride while precipitating the triethylamine hydrochloride salt, driving the reaction forward.

SynthesisWorkflow Step1 Dissolve Amine + Base (Solvent: DCM, 0°C) Step2 Add Sulfonyl Chloride (Dropwise) Step1->Step2 Maintain 0°C Step3 Reaction Progress (TLC Monitoring) Step2->Step3 1-2 Hours Step4 Workup (Wash w/ dilute HCl) Step3->Step4 Upon Completion

Figure 2: Standard workflow for sulfonamide synthesis using the target compound.

References

  • PubChem. 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride Compound Summary. Available at: [Link]

  • Purdue University. Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Available at: [Link]

  • Gershon, H., et al. Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols (Analogous Sulfonyl Chloride Hydrolysis Mechanisms). Fordham University. Available at: [Link]

Sources

Safety data sheet and handling precautions for 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride

[1]

Executive Summary & Chemical Identification

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS: 1249441-42-6) is a specialized organosulfur building block used primarily in medicinal chemistry for the introduction of the 2-isopropoxyethylsulfonyl moiety.[1] This functional group modulates lipophilicity and metabolic stability in drug candidates.

However, its dual functionality—combining a highly electrophilic sulfonyl chloride with a peroxide-susceptible isopropyl ether—presents a unique safety profile. This guide moves beyond standard SDS listings to provide a mechanistic understanding of hazards and field-proven handling protocols.

Chemical Identity Table
PropertySpecification
IUPAC Name 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride
Common Synonyms 2-Isopropoxyethanesulfonyl chloride
CAS Number 1249441-42-6
Molecular Formula C₅H₁₁ClO₃S
Molecular Weight 186.66 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~93–97 °F / 34–36 °C (at reduced pressure)
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in water

Hazard Identification & Mechanistic Toxicology

Core Hazards (GHS Classification)

This compound is classified as Skin Corr.[2][3] 1B and Eye Dam. 1 . It causes severe skin burns and eye damage.[2][3][4][5][6][7]

Mechanistic Causality

To handle this reagent safely, one must understand the chemical mechanisms driving its toxicity:

  • Rapid Hydrolysis & Acid Generation: Upon contact with moisture (mucous membranes, lung tissue, eyes), the sulfonyl chloride moiety hydrolyzes to produce Hydrochloric Acid (HCl) and 2-isopropoxyethanesulfonic acid . The exothermic nature of this reaction causes thermal burns, while the HCl causes chemical coagulative necrosis.

  • Protein Alkylation/Acylation: The sulfur atom is highly electrophilic. It can irreversibly sulfonylate nucleophilic residues (lysine, cysteine) on proteins, leading to sensitization and tissue damage.

  • Peroxide Potential: The isopropyl ether group (

    
    ) is susceptible to autoxidation, potentially forming explosive peroxides upon prolonged storage, especially if the container is frequently opened to air.
    

Critical Insight: Unlike simple alkyl halides, the lachrymatory effect of sulfonyl chlorides provides an early warning, but the tissue damage from the generated HCl can be delayed. Immediate neutralization is critical.

Storage & Stability Protocols

Proper storage is not just about compliance; it is about preserving reagent integrity and preventing pressure buildup from decomposition.

  • Temperature: Store at 2–8 °C (Refrigerated) . Lower temperatures reduce the rate of autoxidation and hydrolysis.

  • Atmosphere: Strictly Inert (Argon or Nitrogen) . Moisture ingress triggers the release of HCl gas, which can pressurize the vial and corrode the septum/cap.

  • Peroxide Management: Due to the isopropyl ether moiety, test for peroxides using starch-iodide paper if the bottle has been opened and stored for >6 months.

Experimental Workflow: Safe Handling & Reaction Setup

The following workflow ensures containment of corrosive vapors and controlled reaction kinetics.

Pre-Reaction Checklist
  • Engineering Controls: All operations must occur in a certified chemical fume hood with a face velocity of >100 fpm.

  • PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, and a lab coat. A face shield is required for reactions >5g.

  • Glassware: Oven-dried glassware to prevent immediate hydrolysis.

Step-by-Step Reaction Protocol

This protocol describes a standard sulfonylation reaction (e.g., reacting with an amine).

  • System Preparation: Flame-dry a round-bottom flask (RBF) and cool under a stream of dry Nitrogen/Argon.

  • Solvent Charging: Add anhydrous solvent (DCM or THF) and the nucleophile (amine) along with a scavenger base (e.g., Triethylamine or DIPEA).

  • Reagent Addition:

    • Small Scale (<1g): Dissolve 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride in a separate vial of dry solvent. Add dropwise via syringe.

    • Large Scale (>1g): Use a pressure-equalizing addition funnel.

    • Reasoning: Dilution mitigates the exotherm; dropwise addition controls the release of HCl (captured by the base).

  • Monitoring: Monitor by TLC or LCMS. Note: The chloride is unstable on silica; quench a small aliquot with methanol before TLC analysis to visualize the stable methyl sulfonate ester.

Quenching & Workup (The Critical Safety Step)

Quenching sulfonyl chlorides is the most hazardous phase due to potential delayed exotherms.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Sequential Quench:

    • Add 1.0 M aqueous NaHCO₃ dropwise.

    • Do not use strong base (NaOH) immediately, as the rapid hydrolysis can cause violent boiling of the organic solvent.

  • Phase Separation: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Visualization: Reaction & Quenching Workflow[9]

ReactionWorkflowStartStart: Dry Glassware(N2/Ar Atmosphere)SolventCharge Reagents:Nucleophile + Base + Dry SolventStart->SolventCoolCool to 0°CSolvent->CoolAddReagentAdd Sulfonyl Chloride(Dropwise/Diluted)Cool->AddReagentControl ExothermMonitorMonitor Reaction(Quench Aliquot w/ MeOH)AddReagent->MonitorDecisionComplete?Monitor->DecisionDecision->MonitorNoQuenchCRITICAL: QuenchAdd Sat. NaHCO3 at 0°CDecision->QuenchYesWorkupExtraction & IsolationQuench->WorkupGas Evolution Stops

Figure 1: Safe reaction workflow emphasizing temperature control and controlled quenching to prevent thermal runaway.

Emergency Response & Spill Management

In the event of a spill or exposure, rapid action is required to minimize tissue damage.

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes .[4][5][8] Hold eyelids open. Do not wait for a neutralization solution. Seek immediate medical attention.[3][4][5][6][9]

  • Skin Contact: Remove contaminated clothing immediately.[2][3][4][5][6][7] Wash with soap and copious amounts of water.[8] Treat as an acid burn.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Cleanup Protocol

Do not use water directly on the concentrated spill, as this will generate a cloud of HCl gas.

  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear a full-face respirator with acid gas cartridges if outside a hood.

  • Contain: Surround the spill with a dry absorbent (vermiculite or sand).

  • Neutralize:

    • Cover the absorbed material with a mixture of Sodium Carbonate (soda ash) or Calcium Carbonate .

    • Slowly dampen with water to initiate hydrolysis in a controlled manner.

  • Disposal: Collect the slurry into a hazardous waste container labeled "Corrosive/Acidic Organic Waste."

Visualization: Emergency Decision Tree

EmergencyResponseSpillSpill DetectedLocationLocation?Spill->LocationHoodInside Fume HoodLocation->HoodBenchOpen Bench/FloorLocation->BenchAbsorbAbsorb withVermiculite/SandHood->AbsorbEvacuateEvacuate AreaDon Full PPEBench->EvacuateEvacuate->AbsorbNeutralizeNeutralize withSoda Ash/LimeAbsorb->NeutralizeDo NOT add water directlyDisposalCollect asHazardous WasteNeutralize->Disposal

Figure 2: Decision logic for spill management, prioritizing respiratory protection and controlled neutralization.

Waste Disposal

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

  • Hydrolysis Method: Dissolve the waste material in a combustible solvent (e.g., acetone). Slowly add to a large volume of stirred dilute sodium hydroxide (5%) and ice. Check pH to ensure neutrality.

  • Segregation: Do not mix with strong oxidizers or alkali metals.

  • Labeling: Waste containers must be labeled "Corrosive, Flammable, Toxic."

References

  • BenchChem. (2025). 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride - Biological Activity and Properties. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(propan-2-yloxy)ethane-1-sulfonyl chloride. Retrieved from

  • PubChem. (2025). Compound Summary: 2-(propan-2-yloxy)ethane-1-sulfonyl chloride.[1][10][11] National Library of Medicine. Retrieved from

  • TCI Chemicals. (2025). Safety Data Sheet: Isopropylsulfonyl Chloride (Analogous Hazard Data). Retrieved from

  • Organic Syntheses. (2016). Working with Hazardous Chemicals: Sulfonyl Chlorides. Org. Synth. 2016, 93, 228-244. Retrieved from

Predicted Metabolic Stability of 2-(Propan-2-yloxy)ethane-1-sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Stability Assessment Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The 2-(Propan-2-yloxy)ethane-1-sulfonyl moiety is a functional fragment increasingly utilized in fragment-based drug discovery (FBDD) to modulate lipophilicity (


) and introduce hydrogen bond acceptors without adding significant molecular weight. While the sulfonyl group (

) confers robust resistance to hydrolysis and reduction, the isopropyl ether tail represents a distinct metabolic "soft spot."

This guide provides a structural metabolic analysis, predictive modeling frameworks, and validated experimental protocols to assess the stability of this specific pharmacophore. The primary predicted metabolic liability is CYP450-mediated O-dealkylation at the isopropyl methine position.

Part 1: Structural Analysis & Metabolic Liability Assessment

The Chemical Architecture

The moiety consists of three distinct zones, each with unique metabolic susceptibilities:

  • The Isopropyl Terminus: A lipophilic cap containing a methine hydrogen (

    
    ).
    
  • The Ether Linkage: An oxygen atom that activates adjacent carbons toward oxidation.

  • The Ethyl Sulfonyl Core: An electron-withdrawing anchor that generally deactivates

    
    -carbons toward metabolic oxidation.
    
Mechanism of Instability: O-Dealkylation

The most significant metabolic risk for this derivative is O-dealkylation , primarily driven by Cytochrome P450 isoforms (typically CYP2D6 or CYP3A4).

  • H-Abstraction: The CYP enzyme abstracts the methine hydrogen from the isopropyl group. This position is electronically activated by the adjacent oxygen (ether lone pairs) and sterically accessible.

  • Hydroxylation: The resulting radical recombines with the heme-bound hydroxyl group to form a hemiacetal intermediate.

  • Collapse: The unstable hemiacetal spontaneously collapses, cleaving the ether bond.

  • Products: The reaction yields acetone (from the isopropyl group) and the corresponding 2-hydroxyethyl-sulfonyl metabolite .

Secondary Pathways
  • Sulfone Stability: The sulfonyl group (

    
    ) is already in a high oxidation state (
    
    
    
    ), rendering it resistant to further oxidative metabolism. It is also stable against hydrolytic cleavage in physiological pH.
  • 
    -Carbon Oxidation:  The carbon directly attached to the sulfonyl group is electron-deficient due to the strong inductive effect (-I) of the sulfone. This makes it a poor substrate for CYP-mediated hydroxylation compared to the ether-adjacent carbons.
    
Visualization: Predicted Metabolic Map

The following diagram outlines the primary degradation pathway.

MetabolicPathway Parent Parent Molecule [2-(Propan-2-yloxy)...] CYP CYP450 (Oxidation) Parent->CYP Intermediate Unstable Hemiacetal [Intermediate] CYP->Intermediate H-Abstraction + Hydroxylation Acetone Acetone (Byproduct) Intermediate->Acetone Spontaneous Collapse Alcohol Metabolite [2-hydroxyethyl-sulfonyl...] Intermediate->Alcohol Major Metabolite

Figure 1: The primary metabolic pathway involves CYP-mediated hydroxylation of the isopropyl methine, leading to ether cleavage.

Part 2: In Silico Prediction & Optimization

Before synthesis, computational tools should be used to rank the stability of this moiety against potential bioisosteres.

Comparative Stability Ranking

The following table predicts the metabolic stability of the 2-(Propan-2-yloxy)ethane-1-sulfonyl group compared to structural analogs, based on established Structure-Activity Relationship (SAR) principles regarding ether metabolism.

Derivative Structure (R-O-CH2...)Predicted StabilityMetabolic Rationale
Isopropyl (Target) Low-Moderate Methine H is activated and accessible; prone to O-dealkylation.
Methyl (Methoxy) Moderate-High Requires abstraction of primary H; generally slower than isopropyl.
Cyclopropyl High C-H bonds are stronger (more s-character); cyclopropyl rings are often metabolically robust.
tert-Butyl Very High No

-hydrogens available for abstraction; blocks O-dealkylation completely.
Trifluoroethyl High Fluorine electron withdrawal deactivates the adjacent carbon toward oxidation.
Optimization Strategy

If the 2-(Propan-2-yloxy) derivative shows high intrinsic clearance (


) in early screening:
  • Deuteration: Replace the methine hydrogen of the isopropyl group with Deuterium (

    
    ). The Kinetic Isotope Effect (KIE) can slow down the rate-limiting H-abstraction step.
    
  • Steric Blocking: Switch to a tert-butyl ether to remove the abstractable hydrogen.

  • Cyclization: Utilize a cyclopropyl ether, which resists CYP oxidation better than acyclic alkyl ethers.

Part 3: Experimental Validation Protocols

To confirm the predicted stability, a Microsomal Stability Assay is the industry standard. This protocol is designed to be self-validating through the use of specific controls.

Materials
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH (Regenerating system: NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Protocol
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1

    
    M in Phosphate Buffer (pH 7.4).
    
  • Pre-Incubation: Mix 1

    
    M compound with microsomes (0.5 mg/mL final protein conc) at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
    • Negative Control: Run a parallel incubation adding buffer instead of NADPH (checks for chemical instability/hydrolysis).

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    minutes.
  • Quenching: Immediately dispense aliquots into 150

    
    L ice-cold Acetonitrile (with Internal Standard) to precipitate proteins and stop metabolism.
    
  • Processing: Centrifuge at 4,000 rpm for 20 mins. Inject supernatant into LC-MS/MS.[2]

Data Analysis & Calculation

Calculate the Intrinsic Clearance (


)  using the depletion slope (

) from the plot of ln(% remaining) vs. time.




Assay Workflow Diagram

AssayWorkflow Start Compound Stock (10 mM DMSO) Mix Microsome Mix (0.5 mg/mL Protein) Start->Mix Split Split into Replicates Mix->Split NADPH + NADPH (Metabolic Reaction) Split->NADPH Test Arm NoNADPH - NADPH (Chemical Stability Control) Split->NoNADPH Control Arm Sample Sampling (0, 15, 30, 60 min) NADPH->Sample NoNADPH->Sample Quench Quench (ACN + Int. Std) Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Figure 2: Standardized workflow for determining microsomal stability and intrinsic clearance.

Part 4: References

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

  • Creative Bioarray. (2024). "Microsomal Stability Assay Protocol and Service Details." Creative Bioarray Services.

  • BioDuro-Sundia. (2024).[2] "ADME Microsomal Stability Assay: Methodology and Controls." BioDuro Global CRDMO.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on ether/sulfone bioisosteres).

  • BenchChem. (2025).[3] "2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride: Chemical Properties and Applications." BenchChem Product Data.

Sources

A Comprehensive Guide to the Functional Group Analysis of 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analytical framework for the characterization of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS 1249441-42-6), a versatile sulfonylating reagent used in organic synthesis.[1] For researchers, medicinal chemists, and process development scientists, rigorous structural confirmation and purity assessment are paramount. This document outlines an integrated analytical approach, leveraging spectroscopic and chromatographic techniques to provide unambiguous identification of the ether and sulfonyl chloride functional groups. We will delve into the mechanistic basis for spectral features observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by field-proven experimental protocols and data interpretation strategies.

Introduction: The Analytical Imperative

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride is a bifunctional organic molecule featuring a highly reactive sulfonyl chloride moiety and an isopropyl ether linkage.[1] The sulfonyl chloride group serves as a powerful electrophile for the synthesis of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals.[1][2] The ether group, in turn, modulates the molecule's solubility and pharmacokinetic properties.[1]

Given the reactivity of the sulfonyl chloride group, particularly its sensitivity to moisture, a multi-faceted analytical approach is not just recommended but essential for ensuring the quality and integrity of the material.[2][3] This guide provides the technical rationale and practical methodologies for a comprehensive functional group analysis.

Molecular Structure:
  • IUPAC Name: 2-(propan-2-yloxy)ethanesulfonyl chloride[1]

  • Molecular Formula: C₅H₁₁ClO₃S[1]

  • Molecular Weight: 186.66 g/mol [1]

  • Key Functional Groups: Sulfonyl Chloride (-SO₂Cl), Ether (-C-O-C-)

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple orthogonal techniques. No single method provides a complete picture; instead, the synergy between vibrational spectroscopy, magnetic resonance, and mass analysis yields a self-validating system of structural confirmation.

G cluster_input Input Sample cluster_analysis Analytical Techniques cluster_output Data Interpretation & Confirmation Sample 2-(Propan-2-yloxy)ethane- 1-sulfonyl chloride IR FTIR Spectroscopy (Functional Group ID) Sample->IR Parallel Analysis NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR Parallel Analysis MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS Parallel Analysis Confirm Unambiguous Structural Confirmation & Purity Assessment IR->Confirm Data Integration NMR->Confirm Data Integration MS->Confirm Data Integration

Caption: Integrated workflow for the analysis of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy is a rapid and powerful technique for the direct identification of functional groups by probing their characteristic vibrational modes.[4] For the target molecule, the IR spectrum provides definitive evidence for both the sulfonyl chloride and ether moieties.

Causality of Experimental Choices

Due to the moisture sensitivity of sulfonyl chlorides, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[2] It requires minimal sample preparation and avoids the use of KBr pellets or Nujol mulls, which can introduce atmospheric moisture and lead to hydrolysis of the analyte into the corresponding sulfonic acid.[2]

Expected Absorption Bands

The IR spectrum is dominated by strong absorptions from the S=O bonds. The presence of two distinct, strong bands is highly characteristic of the sulfonyl group.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Sulfonyl Chloride Asymmetric S=O Stretch1375–1410Strong
Symmetric S=O Stretch1185–1204Strong
S-Cl Stretch~375 (in Raman)Strong
Ether Asymmetric C-O-C Stretch1070–1140Strong
Alkane C-H Stretch2800–3000Medium-Strong

References for table data:[2][4][5][6]

The C-O-C stretch of the saturated ether is a key diagnostic peak, though it falls in a region where other absorptions can occur.[7][8] However, its presence, combined with the unmistakable sulfonyl chloride bands and the absence of a broad O-H stretch (which would indicate hydrolysis), provides strong evidence for the intact molecule.[9]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue and allowing it to dry completely.

  • Background Collection: Acquire a background spectrum (16-32 scans) of the empty ATR stage. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a single drop of neat 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride liquid directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact and acquire the sample spectrum. A resolution of 4 cm⁻¹ is typically sufficient.

  • Data Processing: The acquired spectrum will be automatically ratioed against the background. Identify and label the key absorption bands corresponding to the sulfonyl chloride and ether functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation, providing detailed information about the chemical environment, connectivity, and relative number of hydrogen and carbon atoms.[2]

Causality of Experimental Choices

The high reactivity of the sulfonyl chloride group necessitates the use of dry, aprotic deuterated solvents.[2] Chloroform-d (CDCl₃) is an excellent choice as it is aprotic and a good solvent for the analyte. The use of protic solvents like D₂O or methanol-d₄ would lead to rapid solvolysis of the sulfonyl chloride.

¹H NMR Spectroscopy: Proton Environment

The proton NMR spectrum will provide a unique fingerprint of the molecule, with chemical shifts influenced by the electron-withdrawing nature of the adjacent oxygen and sulfonyl chloride groups. Protons on carbons adjacent to the ether oxygen are shifted downfield to the 3.4-4.5 δ range.[7] The sulfonyl chloride group is strongly electron-withdrawing, causing a significant downfield shift for adjacent protons.[4]

Predicted ¹H NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.0 - 4.2Triplet (t)2H-O-CH₂ -CH₂-SO₂ClDeshielded by adjacent ether oxygen.
~3.7 - 3.9Triplet (t)2H-O-CH₂-CH₂ -SO₂ClStrongly deshielded by the potent electron-withdrawing sulfonyl chloride group.
~3.6 - 3.8Septet (sept)1H-O-CH (CH₃)₂Deshielded by ether oxygen and split by 6 neighboring methyl protons.
~1.2 - 1.4Doublet (d)6H-O-CH(CH₃ )₂Shielded aliphatic protons, split by the single methine proton.
¹³C NMR Spectroscopy: Carbon Backbone

The ¹³C NMR spectrum complements the ¹H data by defining the carbon framework. Carbons bonded to electronegative atoms (O, S) will be shifted significantly downfield. Ether carbons typically absorb in the 50-80 δ range.[7]

Predicted ¹³C NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~72 - 75-O-CH (CH₃)₂Methine carbon deshielded by the ether oxygen.
~65 - 68-O-CH₂ -CH₂-SO₂ClMethylene carbon deshielded by the ether oxygen.
~55 - 58-O-CH₂-CH₂ -SO₂ClMethylene carbon strongly deshielded by the sulfonyl chloride group.
~21 - 23-O-CH(CH₃ )₂Equivalent methyl carbons in a shielded aliphatic environment.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: In a dry environment (e.g., a glove box or under a stream of nitrogen), accurately weigh 5-10 mg of the sulfonyl chloride into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). For quantitative analysis (qNMR), a certified internal standard of known concentration would also be added.

  • Dissolution: Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H Experiment: Use a standard single-pulse sequence (e.g., zg30). Set acquisition time to ~3-4 seconds and relaxation delay to 2-5 seconds. Acquire 8-16 scans.

    • ¹³C Experiment: Use a proton-decoupled pulse program (e.g., zgpg30). Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Integrate the ¹H signals and reference the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the analyte and offers structural clues through its fragmentation pattern.[2]

Causality of Experimental Choices

Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is excellent for confirming the molecular weight via the molecular ion. The choice depends on whether fragmentation detail or molecular ion confirmation is the primary goal.

Key Spectral Features
  • Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio).[2][4] This results in two peaks: M⁺ at m/z 186 and M+2 at m/z 188, with the M+2 peak having approximately one-third the intensity of the M⁺ peak. This pattern is definitive proof of a single chlorine atom in the molecule.

  • Fragmentation Pattern: The fragmentation of sulfonyl chlorides is well-characterized. Common fragmentation pathways include:

    • Loss of a chlorine radical: [M - Cl]⁺

    • Subsequent loss of sulfur dioxide: [M - Cl - SO₂]⁺

    • Cleavage at the ether linkage.

G cluster_mol Molecular Structure & Signals cluster_ir IR Spectroscopy cluster_nmr ¹H NMR Spectroscopy cluster_ms Mass Spectrometry mol C₅H₁₁ClO₃S (M.W. 186.66) ir_so2 S=O Stretch ~1380 & ~1190 cm⁻¹ mol->ir_so2 identifies ir_coc C-O-C Stretch ~1100 cm⁻¹ mol->ir_coc identifies nmr_ch2_so2 -CH₂-SO₂Cl ~3.8 ppm (t) mol->nmr_ch2_so2 correlates to nmr_ch2_o -O-CH₂- ~4.1 ppm (t) mol->nmr_ch2_o correlates to ms_m Molecular Ion m/z 186, 188 (3:1) mol->ms_m confirms ms_frag Fragments [M-Cl]⁺, [M-SO₂Cl]⁺ mol->ms_frag fragments to

Caption: Correlation of functional groups to their characteristic spectroscopic signals.

Experimental Protocol: GC-MS (EI mode)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile, aprotic solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Injector: 250 °C, split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C for 2 min, then ramp at 10-20 °C/min to 280 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and key fragment ions.

Conclusion

The functional group analysis of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride requires a synergistic application of modern analytical techniques. Infrared spectroscopy provides a rapid confirmation of the presence of the sulfonyl chloride and ether groups. High-resolution NMR spectroscopy delivers an unambiguous blueprint of the molecular structure and connectivity. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable isotopic patterns and fragmentation. By integrating the data from these three core techniques, researchers and drug development professionals can achieve a high degree of confidence in the identity, structure, and purity of this important synthetic intermediate.

References

  • Fiveable. (2025, August 15). Spectroscopy of Ethers. Fiveable.
  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • YouTube. (2023, February 27).
  • Oreate AI Blog. (2026, January 19). Decoding the Ether: Understanding Infrared Spectroscopy of Ethers.
  • Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • BenchChem. (n.d.). 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride. Benchchem.
  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing.
  • ResearchGate. (n.d.).
  • CymitQuimica. (n.d.). CAS 10147-37-2: 2-Propanesulfonyl chloride. CymitQuimica.
  • ACS Publications. (n.d.).

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride is a versatile sulfonylating reagent with significant potential in the synthesis of complex sulfonamides, a common and vital structural motif in medicinally active compounds.[1][2] As with any reactive intermediate destined for process development and scale-up, a thorough understanding of its thermodynamic properties is not merely academic but a critical prerequisite for ensuring safety, optimizing reaction conditions, and guaranteeing process robustness. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the determination, interpretation, and application of the key thermodynamic properties of this compound. While direct experimental data for this specific molecule is not publicly available, this document outlines the established computational and experimental methodologies required to obtain this critical information, using analogous compounds for context and illustration.

The Strategic Importance of Thermodynamic Characterization

In drug development, moving a synthetic route from a laboratory curiosity to a scalable, safe, and efficient process hinges on a deep understanding of its underlying physical chemistry. For a reactive building block like 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride, its thermodynamic properties are central to this understanding.

  • Process Safety & Hazard Analysis: The formation of sulfonamides is often highly exothermic.[3] The Standard Enthalpy of Formation (ΔfH°) and Heat Capacity (Cp) are essential inputs for calculating the heat of reaction (ΔrH). This value is paramount for designing appropriate thermal management systems to prevent thermal runaway, a critical safety concern in large-scale reactors.[3]

  • Reaction Spontaneity and Equilibrium: The Gibbs Free Energy of Formation (ΔfG°) determines the spontaneity of a reaction under standard conditions.[4][5] Understanding the free energy change associated with its reactions allows chemists to predict reaction feasibility and potential equilibrium limitations.

  • Stability and Degradation Pathways: Sulfonyl chlorides are known to be moisture-sensitive, hydrolyzing to their corresponding sulfonic acids.[6] Thermodynamic data can help quantify the stability of the molecule under various storage and reaction conditions, predicting its propensity for degradation. The robust thermodynamic stability of related sulfonyl fluorides compared to chlorides highlights the importance of the halogen in these interactions.[7]

Predictive Insights: Computational Determination of Thermodynamic Properties

Before embarking on extensive experimental campaigns, computational chemistry offers a powerful, rapid, and cost-effective means of estimating key thermodynamic properties. Density Functional Theory (DFT) is a particularly well-suited method for molecules of this size.

Methodological Approach: A DFT-Based Workflow

The primary goal is to calculate the ground-state electronic energy of the molecule, from which thermodynamic properties can be derived using statistical mechanics.

  • Structure Optimization: The 3D geometry of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride is optimized to find its lowest energy conformation. A common and reliable level of theory for this is B3LYP with a 6-311G(d,p) basis set, which has been successfully employed in studies of similar molecules.[8]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This step is crucial for two reasons:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and the data needed to calculate vibrational, rotational, and translational contributions to enthalpy and entropy.

  • Thermochemical Analysis: The output from the frequency calculation is used to compute the key thermodynamic parameters at a standard temperature (e.g., 298.15 K) and pressure (1 atm).

The entire workflow can be visualized as follows:

G Computational Workflow for Thermodynamic Properties cluster_input Input Stage cluster_calc Calculation Stage cluster_output Output & Analysis cluster_results Key Thermodynamic Properties A 1. Define Molecular Structure (SMILES: CC(C)OCCS(=O)(=O)Cl) B 2. Select Level of Theory (e.g., B3LYP/6-311G(d,p)) A->B C 3. Geometry Optimization (Find lowest energy conformer) B->C D 4. Vibrational Frequency Analysis C->D E 5. Verify Minimum Energy State (No imaginary frequencies) D->E F 6. Extract Thermochemical Data E->F G Enthalpy (H) F->G H Entropy (S) F->H I Gibbs Free Energy (G) F->I J Heat Capacity (Cp) F->J

Caption: A typical DFT-based workflow for predicting thermodynamic properties.

Illustrative Data for Analogous Compounds

While we cannot provide specific data for the target molecule, the table below presents experimental data for related, simpler compounds to serve as a reference.

PropertySulfuryl Chloride (SO₂Cl₂)Methanesulfonyl Chloride (CH₃SO₂Cl)
Formula Cl₂O₂SCH₃ClO₂S
ΔfH° (gas, 298.15K) -354.80 ± 2.10 kJ/mol[9]No direct experimental value found.
Standard Entropy (S°) 311.6 J/mol·K[9]No direct experimental value found.
Heat Capacity (Cp) ~74 J/mol·K (liquid)[10]No direct experimental value found.

This table illustrates the type of data generated; values are for reference compounds, not 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride.

Gold Standard: Experimental Determination of Thermodynamic Properties

Experimental validation is essential for mission-critical applications like process scale-up. The following protocols outline the standard methodologies for measuring key thermodynamic parameters.

Experimental Workflow Overview

G Experimental Workflow for Thermodynamic Characterization cluster_dsc Differential Scanning Calorimetry (DSC) cluster_bomb Bomb Calorimetry compound High-Purity Sample 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride dsc_run Perform Modulated DSC Scan compound->dsc_run bomb_run Combust Sample in Oxygen Bomb compound->bomb_run dsc_analysis Analyze Thermogram dsc_run->dsc_analysis cp_val Heat Capacity (Cp) dsc_analysis->cp_val phase_val Phase Transitions (Tm, ΔHfus) dsc_analysis->phase_val bomb_analysis Measure Temperature Change bomb_run->bomb_analysis comb_h Enthalpy of Combustion (ΔcH°) bomb_analysis->comb_h form_h Enthalpy of Formation (ΔfH°) comb_h->form_h via Hess's Law

Caption: The primary experimental routes for determining key thermodynamic data.

Protocol 1: Heat Capacity (Cp) Determination via Modulated DSC

Objective: To measure the heat capacity of the liquid compound as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). Perform a heat capacity calibration using a sapphire standard.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride into a hermetically sealed aluminum pan. Causality: A hermetic seal is critical to prevent volatilization and reaction with atmospheric moisture during the experiment.

    • Prepare an identical, empty reference pan.

  • Experimental Run:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature (e.g., 25 °C).

    • Apply a modulated temperature program, typically a linear heating ramp (e.g., 2 °C/min) with a superimposed sinusoidal temperature modulation (e.g., ±0.5 °C every 60 seconds).

    • Scan across the desired temperature range.

  • Data Analysis: The modulated heat flow signal is deconvoluted to separate the reversing (heat capacity) and non-reversing (kinetic events) components. The reversing heat flow is used to calculate the specific heat capacity (Cp) relative to the sapphire standard.

Protocol 2: Enthalpy of Formation (ΔfH°) via Oxygen Bomb Calorimetry

Objective: To determine the standard enthalpy of formation by measuring the enthalpy of combustion.

Methodology:

  • Sample Preparation:

    • Accurately weigh a sample (0.5-1.0 g) of the compound into a quartz crucible.

    • A combustion aid (e.g., benzoic acid) may be used to ensure complete combustion.

    • Place the crucible in the bomb head. A small, known amount of water is added to the bomb to ensure all sulfuric and hydrochloric acids formed are in the aqueous state.

  • Combustion:

    • Seal the bomb and pressurize it with high-purity oxygen (e.g., 30 atm).

    • Submerge the bomb in a precisely known volume of water in the calorimeter's insulated jacket.

    • Allow the system to reach thermal equilibrium, then ignite the sample.

  • Data Acquisition: Record the temperature of the water bath with high precision (e.g., to 0.0001 °C) before, during, and after combustion until thermal equilibrium is re-established.

  • Calculation:

    • The heat released by the combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.

    • Corrections are applied for the combustion of the fuse wire and any combustion aids.

    • This yields the standard enthalpy of combustion (ΔcH°).

    • The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, HCl(aq), and H₂SO₄(aq)).

Synthesizing the Data: The Gibbs Free Energy Equation

Once the standard enthalpy (ΔH°) and standard entropy (S°) have been determined (either computationally or experimentally), the Gibbs Free Energy (ΔG°) can be calculated. This value is the ultimate arbiter of a reaction's spontaneity at constant temperature and pressure.[5]

The relationship is defined by the Gibbs equation:[4][11]

ΔG° = ΔH° - TΔS°

Where:

  • ΔG° is the standard Gibbs free energy change.

  • ΔH° is the standard enthalpy change.

  • T is the absolute temperature in Kelvin.

  • ΔS° is the standard entropy change.

A negative ΔG° indicates a spontaneous process, while a positive value indicates a non-spontaneous one. This calculation is fundamental for predicting the favorability of the sulfonylation reactions in which 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride participates. Quantum chemistry computations can also provide insights into the Gibbs free energy of reactions involving related compounds.[12]

Conclusion

A comprehensive understanding of the thermodynamic properties of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride is indispensable for its effective and safe utilization in pharmaceutical development. This guide provides the necessary framework for both predicting these properties through computational modeling and precisely measuring them through established experimental protocols. By investing in this foundational characterization, researchers and process chemists can mitigate safety risks, optimize synthetic routes, and build robust, scalable processes, thereby accelerating the journey from discovery to market.

References

  • Treindl, L., & Robertson, R. E. (2015). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. ResearchGate. [Link]

  • Ruscic, B. (n.d.). Sulfuryl Dichloride Enthalpy of Formation. Active Thermochemical Tables. [Link]

  • Koch, A. S., & Turov, A. V. (2018). Simulation of Benzenesulfonyl Chloride Hydrolysis. Influence of the Size and Structural Ordering of Aqueous Clusters on Thermodynamic and Activation Parameters of the Process. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Experimental data for SO2Cl2 (Sulfuryl chloride). Computational Chemistry Comparison and Benchmark Database. [Link]

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry. [Link]

  • Ruscic, B. (n.d.). Sulfuryl Dichloride Enthalpy of Formation. Active Thermochemical Tables. [Link]

  • Ruscic, B. (n.d.). Sulfuryl Dichloride Enthalpy of Formation. Active Thermochemical Tables. [Link]

  • Cheméo. (n.d.). Chemical Properties of Sulfuryl chloride fluoride (CAS 13637-84-8). [Link]

  • Chatgilialoglu, C., Griller, D., & Nazran, A. S. (1986). Sulfur–chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • PubChemLite. (n.d.). 2-(propan-2-yloxy)ethane-1-sulfonyl chloride (C5H11ClO3S). [Link]

  • Al-Masum, M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules. [Link]

  • Stewart, J. J. P. (n.d.). Gibb's Free Energy. MOPAC. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Prop-2-enylphenoxy)ethanesulfonyl chloride. PubChem. [Link]

  • Hone, C. A., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

  • Chemistry LibreTexts. (2023). Gibbs (Free) Energy. [Link]

  • Professor Dave Explains. (2020, January 29). IIT/JEE Chemistry Practice #28: Gibbs Free Energy. YouTube. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. [Link]

  • Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propane, 2-(ethenyloxy)- (CAS 926-65-8). [Link]

Sources

Methodological & Application

Optimized Protocol for the Synthesis of Sulfonamides via Reaction of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and optimized protocol for the synthesis of sulfonamides through the reaction of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride with a variety of primary and secondary amines. Sulfonamides are a critical class of compounds in medicinal chemistry and drug development, known for their diverse biological activities.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, offers a detailed, step-by-step methodology, explains the underlying chemical principles, and provides troubleshooting strategies to ensure high-yield, high-purity synthesis. The protocol emphasizes safety, efficiency, and scalability, making it a valuable resource for both academic and industrial laboratories.

Introduction

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[2][4] The formation of a sulfonamide bond, typically through the reaction of a sulfonyl chloride with an amine, is a fundamental transformation in organic synthesis.[5][6] 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride is a versatile building block, allowing for the introduction of a flexible and lipophilic side-chain, which can favorably modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This document details an optimized protocol for the reaction of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride with amines, focusing on maximizing yield and purity while minimizing side reactions. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its outcome, and provide a robust experimental procedure that can be adapted to a range of amine substrates.

Reaction Mechanism and Key Considerations

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride.[7][8] The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom by a base yields the sulfonamide product and the corresponding ammonium salt.

Several factors are critical to the success of this reaction:

  • Stoichiometry: Precise control of the molar ratios of the amine, sulfonyl chloride, and base is crucial to prevent side reactions such as di-sulfonylation of primary amines.[6][9]

  • Base: The choice and amount of base are paramount. The base neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[6][9] Common bases include triethylamine and pyridine.

  • Solvent: The solvent must be inert to the reactants and capable of dissolving both the amine and the sulfonyl chloride. Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the sulfonyl chloride.[6]

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize the formation of byproducts.[6][10]

Optimized Experimental Protocol

This protocol provides a general procedure for the reaction of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride with a representative primary amine. Modifications may be necessary for different amine substrates.

Materials and Equipment
MaterialsEquipment
2-(Propan-2-yloxy)ethane-1-sulfonyl chlorideRound-bottom flask
Primary or Secondary AmineMagnetic stirrer and stir bar
Anhydrous Dichloromethane (DCM)Ice bath
Triethylamine (Et3N) or PyridineAddition funnel
Saturated aqueous sodium bicarbonate (NaHCO3) solutionSeparatory funnel
Brine (saturated aqueous NaCl solution)Rotary evaporator
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)Thin-layer chromatography (TLC) plates and chamber
Silica gel for column chromatographyUV lamp
Solvents for chromatography (e.g., hexanes, ethyl acetate)Standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.1-1.5 equivalents) to the amine solution.[6] Cool the mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of anhydrous DCM in an addition funnel.[6] Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.[6] The slow addition is critical to control the reaction temperature and minimize side reactions.[9]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[6]

  • Workup:

    • Quench the reaction by adding water or saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure sulfonamide.[6][11]

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup cluster_purification Purification amine Dissolve Amine (1.0 eq) in Anhydrous DCM base Add Triethylamine (1.1-1.5 eq) amine->base cool Cool to 0 °C base->cool add_dropwise Add Dropwise to Amine Solution at 0 °C cool->add_dropwise sulfonyl_chloride Dissolve Sulfonyl Chloride (1.0-1.05 eq) in Anhydrous DCM sulfonyl_chloride->add_dropwise warm_stir Warm to RT Stir for 2-24 h add_dropwise->warm_stir monitor Monitor by TLC/HPLC warm_stir->monitor quench Quench with H2O/NaHCO3 monitor->quench extract Separate Organic Layer quench->extract wash Wash with H2O & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify

Sources

Application Note: Precision Coupling of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents and solvents for coupling 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS: 1249441-42-6) is a specialized aliphatic sulfonylating reagent used to introduce the 2-isopropoxyethylsulfonyl moiety.[1] Unlike robust aromatic sulfonyl chlorides (e.g., Tosyl chloride), this reagent possesses


-protons adjacent to the sulfonyl group, rendering it susceptible to sulfene (thioaldehyde-1,1-dioxide)  intermediates via E1cB-like elimination.

This guide provides an optimized framework for coupling this reagent with amines and alcohols, specifically addressing the kinetic competition between direct nucleophilic substitution (


) and sulfene-mediated addition.

Reactivity Profile & Mechanistic Insight[2]

The Aliphatic Challenge: The Sulfene Shunt

The defining feature of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride is the ethylene spacer (


) between the ether oxygen and the sulfonyl group. The protons alpha to the sulfonyl group are acidic (

in DMSO).

In the presence of tertiary amine bases (TEA, DIPEA), the reaction often does not proceed via direct displacement of the chloride. Instead, it follows an Elimination-Addition pathway:

  • Elimination: Base deprotonates the

    
    -carbon, expelling chloride to form a transient Sulfene  intermediate.
    
  • Addition: The nucleophile (amine/alcohol) attacks the highly electrophilic sulfur of the sulfene to generate the product.

Implication: If the reaction is too concentrated or the nucleophile is weak, the highly reactive sulfene can undergo side reactions, including hydrolysis (with trace water) to the sulfonic acid or oligomerization.

DOT Diagram: Reaction Mechanism Pathways

G Reagent 2-(Propan-2-yloxy) ethane-1-sulfonyl chloride Sulfene Sulfene Intermediate [iPr-O-CH2-CH=SO2] Reagent->Sulfene + Base (Fast Elimination) Direct Direct Substitution (SN2) Reagent->Direct Weak Base / No alpha-H pathway Base Base (R3N) Product Sulfonamide/Ester Sulfene->Product + Nucleophile (Trapping) SideProduct Sulfonic Acid (Hydrolysis) Sulfene->SideProduct + H2O (Trace Moisture) Direct->Product

Figure 1: Mechanistic divergence in aliphatic sulfonyl chloride coupling. The Sulfene pathway (red) is dominant with tertiary amines.

Reagent & Solvent Selection Guide

Solvent Compatibility Matrix

The choice of solvent dictates the stability of the sulfonyl chloride and the solubility of the resulting salt byproducts.

SolventRatingRationale
Dichloromethane (DCM) Optimal Excellent solubility for reagent and organic bases. Non-nucleophilic.[2] Easy workup.
Tetrahydrofuran (THF) Good Useful for polar amines. Must be strictly anhydrous to prevent hydrolysis.
Acetonitrile (MeCN) Variable Good for inorganic bases (

). High polarity can accelerate hydrolysis if wet.
DMF / DMAc Caution Use only if necessary for solubility. Hard to remove; can promote decomposition at high temps.
Alcohols/Water Avoid Will react immediately to form sulfonic acid or esters (unless ester is the target).
Base Selection Strategy
  • Triethylamine (TEA) / DIPEA: Standard for sulfonamide synthesis. Promotes sulfene formation. Use 1.2–1.5 equivalents.

  • Pyridine: Acts as both solvent and base. Milder than TEA. Reduces the instantaneous concentration of sulfene, potentially lowering side reactions for sensitive substrates.

  • Potassium Carbonate (

    
    ):  Use in biphasic systems (DCM/Water) or MeCN for Schotten-Baumann type conditions. Less likely to trigger rapid sulfene elimination compared to soluble organic bases.
    

Detailed Experimental Protocols

Protocol A: General Sulfonamide Synthesis (Primary/Secondary Amines)

Best for: Standard coupling of aliphatic amines and anilines.

Materials:

  • Amine substrate (1.0 equiv)

  • 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

  • Anhydrous DCM (0.1 M concentration relative to amine)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Dissolution: Add the Amine and TEA/DIPEA to the flask. Dissolve in anhydrous DCM .

  • Cooling (Critical): Cool the reaction mixture to 0°C using an ice bath.

    • Why? Cooling controls the rate of the exothermic sulfene formation and prevents "runaway" hydrolysis or oligomerization.

  • Addition: Dissolve 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride in a small volume of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Observation: Slight fuming or precipitate formation (Amine-HCl salt) is normal.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC or LCMS. The sulfonyl chloride is not UV active, so monitor the disappearance of the amine or the appearance of the product mass.

  • Quench: Add saturated

    
     solution or water to quench unreacted sulfonyl chloride.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/pyridine), then Brine. Dry over

    
     and concentrate.
    
Protocol B: Sulfonate Ester Synthesis (Alcohol Coupling)

Best for: Creating leaving groups or prodrug scaffolds.

Materials:

  • Alcohol substrate (1.0 equiv)

  • Reagent (1.2 equiv)

  • DABCO (1.5 equiv) or TEA/DMAP (catalytic)

  • Anhydrous DCM or Toluene

Procedure Modifications:

  • Alcohols are poorer nucleophiles than amines. The reaction requires a stronger driving force or catalyst.

  • Catalysis: Add DMAP (10 mol%) to the mixture.

  • Temperature: If the alcohol is sterically hindered (secondary/tertiary), the reaction may require reflux in DCM, but start at 0°C to avoid decomposition.

  • Workup: Avoid strong acid washes if the sulfonate ester is acid-sensitive.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvents or atmosphere.Use freshly distilled DCM. Keep under Argon. Increase reagent equivalents to 1.5x.
Multiple Spots on TLC Disulfonylation (for primary amines).Use excess amine (if cheap) or strictly control stoichiometry (1:1 addition at -78°C).
No Reaction Nucleophile is too weak (e.g., electron-deficient aniline).Switch solvent to Pyridine. Heat to 40°C. Add DMAP catalyst.
Reagent Decomposition Thermal instability of aliphatic sulfonyl chloride.Store reagent at 4°C. Do not heat the neat reagent above 50°C.
Workflow Visualization

Workflow Start Start: Amine Substrate Solvent Dissolve in Anhydrous DCM Add Base (TEA/DIPEA) Start->Solvent Cool Cool to 0°C (Control Sulfene Rate) Solvent->Cool Add Add Sulfonyl Chloride Dropwise Cool->Add Monitor Warm to RT Monitor LCMS (2-4h) Add->Monitor Workup Quench (NaHCO3) Extract DCM Acid Wash (1M HCl) Monitor->Workup

Figure 2: Optimized experimental workflow for sulfonamide synthesis.[3]

References

  • BenchChem. "2-(Propan-2-yloxy)ethane-1-sulfonyl chloride - Product & Safety Data." BenchChem Database. Accessed February 2026. Link

  • King, J. F., & Durst, T. "Sulfenes in the reaction of alkanesulfonyl chlorides with amines." Journal of the American Chemical Society, 86(2), 287-288. Link

  • Sigma-Aldrich. "2-(propan-2-yloxy)ethane-1-sulfonyl chloride Product Sheet." Merck KGaA. Link

  • Organic Chemistry Portal. "Sulfonamide Synthesis: Recent Literature and Protocols." Organic Chemistry Portal. Link

  • De Luca, L., & Giacomelli, G. "An Easy and Handy Synthesis of Sulfonamides."[4] Journal of Organic Chemistry, 73(10), 3967-3969. Link

Sources

Using 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS: 1249441-42-6) as a building block for sulfonamide synthesis.[1] Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), this aliphatic reagent introduces a flexible isopropoxyethyl side chain . This motif is highly valued in medicinal chemistry for its ability to modulate lipophilicity (LogP) while maintaining aqueous solubility through the ether oxygen, often serving as a "solubilizing tail" in fragment-based drug discovery (FBDD).

Key Technical Insight: As an aliphatic sulfonyl chloride with


-protons, this reagent possesses a dual reactivity profile (nucleophilic substitution vs. sulfene elimination). Successful utilization requires strict adherence to the temperature-controlled protocols defined in Section 4 to prevent decomposition.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyValue / DescriptionImpact on Drug Design
Structure

Flexible linker; ether oxygen acts as H-bond acceptor.
Molecular Weight 186.66 g/mol Low MW allows room for fragment growth.
Predicted LogP ~1.0 - 1.2Adds moderate lipophilicity without "greasing" the molecule excessively.
Reactivity Class Aliphatic Sulfonyl ChlorideHigh Reactivity. Prone to hydrolysis and sulfene formation.
Stability Moisture SensitiveMust be stored under inert gas (Ar/N2) at 2-8°C.

Mechanistic Considerations: The "Sulfene" Trap

Before executing the protocol, researchers must understand the competitive pathways. Unlike aromatic analogs, 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride contains acidic protons on the carbon adjacent to the sulfur (


-protons).

In the presence of a base (especially tertiary amines like triethylamine), the reagent can undergo elimination to form a reactive sulfene intermediate (Path B), rather than direct nucleophilic attack (Path A).

  • Path A (Desired): Direct attack by amine

    
     Sulfonamide.
    
  • Path B (Undesired): Base removes

    
    -proton 
    
    
    
    Sulfene (
    
    
    ).
    • Risk:[2] If water is present, the sulfene rapidly hydrolyzes to the sulfonic acid.

    • Control: Use low temperature (

      
      C) and strictly anhydrous solvents to favor Path A.
      

Mechanism R 2-(Propan-2-yloxy) ethane-1-sulfonyl Cl Sulfene Sulfene Intermediate [iPr-O-CH2-CH=SO2] R->Sulfene Path B: Elimination (Base Mediated) Product Target Sulfonamide R->Product Path A: Direct SN2 (Kinetic Control) Base Base (Et3N) Base->R Amine Target Amine (R'-NH2) Amine->Product Sulfene->Product + Amine Byproduct Sulfonic Acid (Hydrolysis) Sulfene->Byproduct + Trace H2O

Figure 1: Mechanistic competition between direct substitution and sulfene elimination. Path B leads to hydrolysis if moisture is present.[2]

Experimental Protocol: Synthesis of Isopropoxyethyl Sulfonamides

Method A: Anhydrous Coupling (Preferred)

Best for: Primary and secondary amines, valuable intermediates.

Reagents
  • Reagent A: 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (1.1 equiv)

  • Reagent B: Target Amine (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Catalyst: DMAP (0.1 equiv) - Optional, use only for unreactive amines.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ).
      
    • Dissolve Target Amine (1.0 equiv) and Base (1.2 equiv) in anhydrous DCM (0.1 M concentration).

    • Cool the solution to 0°C using an ice bath. Crucial: Cooling suppresses sulfene formation.

  • Addition:

    • Dilute the sulfonyl chloride (1.1 equiv) in a small volume of DCM.

    • Add dropwise to the amine solution over 10–15 minutes.

    • Note: The solution may warm slightly; maintain internal temp < 5°C.

  • Reaction:

    • Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT).

    • Monitor by TLC or LC-MS.

    • Self-Validation Check: If LC-MS shows a mass peak corresponding to [M-Cl+OH] (the sulfonic acid), moisture was present.

  • Workup (The "Acid Wash"):

    • Dilute with excess DCM.

    • Wash 1: 1M HCl (aqueous) – Removes unreacted amine and base.

    • Wash 2: Sat.

      
       – Removes potential sulfonic acid byproducts.
      
    • Wash 3: Brine.[3]

    • Dry over

      
      , filter, and concentrate.
      

Workflow Start Start: Inert Atmosphere (N2 Purge) Mix Mix Amine + Base in DCM at 0°C Start->Mix Add Dropwise Addition of Sulfonyl Chloride Mix->Add Monitor Monitor (LCMS/TLC) Check for Sulfonic Acid Add->Monitor Decision Conversion > 95%? Monitor->Decision Decision->Monitor No (Stir longer) Workup Workup: 1. 1M HCl Wash 2. NaHCO3 Wash Decision->Workup Yes Purify Flash Chromatography Workup->Purify

Figure 2: Optimized synthetic workflow ensuring removal of amine and acid impurities.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

The isopropoxyethyl group acts as a "privileged structure" in FBDD.

  • Solubility: The ether oxygen disrupts crystal packing and interacts with water, improving thermodynamic solubility compared to alkyl chains [1].

  • Metabolic Stability: Unlike ester-based solubilizing groups, the ether linkage is resistant to plasma esterases, prolonging half-life (

    
    ) [2].
    
Bioisosterism

This moiety often replaces:

  • n-Butyl groups: Reduces lipophilicity while maintaining steric bulk.

  • Piperidines: Provides a flexible, acyclic alternative to saturated heterocycles.

SAR Table: Substituent Effects

Substituent LogP Effect Solubility Metabolic Risk

| n-Propyl | High | Low | Oxidation (


-1) |
| Isopropoxyethyl  | Medium  | High  | Low (Ether stability)  |
| Phenyl | Very High | Very Low | Aromatic hydroxylation |

Storage and Safety

  • Hazards: Corrosive (Causes severe skin burns and eye damage). Lachrymator.

  • Storage: Store at 2°C to 8°C. Moisture sensitive. If the liquid turns viscous or opaque, hydrolysis has occurred (formation of sulfonic acid).

  • Incompatibility: Strong oxidizers, strong bases, water/alcohols.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biochemistry.

  • King, J. F., et al. (1992). "The mechanism of hydrolysis of alkanesulfonyl chlorides." Canadian Journal of Chemistry.

  • PubChem Compound Summary. (2025). "2-(Propan-2-yloxy)ethane-1-sulfonyl chloride."[1][4] National Library of Medicine.[5]

Sources

Application Notes and Protocols: Microwave-Assisted Reactions Involving 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Accelerated Sulfonamide Synthesis for Drug Discovery

Introduction: The Imperative for Speed and Efficiency in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the timeline from hit identification to lead optimization is a critical determinant of success. Traditional organic synthesis, while foundational, often presents bottlenecks due to long reaction times and laborious optimization cycles.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by dramatically accelerating reaction rates, improving yields, and enhancing product purity.[2][3] This guide provides an in-depth exploration of the application of microwave chemistry to reactions involving 2-(propan-2-yloxy)ethane-1-sulfonyl chloride, a versatile building block for introducing the 2-isopropoxyethylsulfonyl moiety into potential drug candidates.[4] The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in a wide array of antibacterial, diuretic, and anticonvulsant drugs. By leveraging MAOS, researchers can expedite the synthesis of novel sulfonamide derivatives, thereby accelerating the exploration of structure-activity relationships (SARs) and the identification of promising clinical candidates.[1][5]

The Science of Microwave-Assisted Synthesis: Beyond Thermal Effects

Conventional heating methods rely on the transfer of thermal energy through conduction and convection, which can be slow and inefficient, leading to uneven heating and the formation of byproducts.[1] Microwave irradiation, in contrast, utilizes the ability of polar molecules to align with a rapidly oscillating electric field.[5] This direct coupling of microwave energy with the reacting molecules results in rapid, uniform, and efficient heating of the reaction mixture.[1][6] This "in-core" heating can lead to temperatures far exceeding the solvent's boiling point in a sealed vessel, a phenomenon known as superheating, which dramatically accelerates reaction rates.[1][5] The result is a significant reduction in reaction times, often from hours or days to mere minutes.[2]

2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride: A Key Building Block

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride is a valuable reagent in medicinal chemistry for several reasons.[4] The 2-isopropoxyethylsulfonyl group it introduces can modulate the physicochemical properties of a molecule, such as solubility and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles. The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of stable sulfonamide linkages.[4]

Synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride

While commercially available, understanding the synthesis of this reagent provides valuable context. A common laboratory-scale synthesis involves the reaction of 2-(propan-2-yloxy)ethane-1-thiol with an oxidizing and chlorinating agent, such as chlorine gas or sulfuryl chloride (SO₂Cl₂), in a suitable solvent like dichloromethane at low temperatures (0–5°C).[4] The use of a base, such as triethylamine, can improve yields by scavenging the HCl byproduct.[4]

Microwave-Assisted Sulfonamide Synthesis: A General Protocol

The reaction of 2-(propan-2-yloxy)ethane-1-sulfonyl chloride with a primary or secondary amine is a classic nucleophilic substitution reaction. Under microwave irradiation, this transformation is remarkably efficient. The proposed mechanism involves the activation of the sulfonyl chloride by the microwave energy, making the sulfonyl group more susceptible to nucleophilic attack by the amine.[7][8] Subsequent elimination of hydrogen chloride yields the desired sulfonamide.

DOT Script for Reaction Mechanism

G reagents 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride + Amine (R-NH2) microwave Microwave Irradiation (Activation) reagents->microwave Nucleophilic Attack intermediate [Intermediate Complex] product Sulfonamide + HCl intermediate->product HCl Elimination microwave->intermediate

Caption: Proposed mechanism for microwave-assisted sulfonylation of amines.

Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl-2-(propan-2-yloxy)ethane-1-sulfonamide

This protocol provides a general method for the microwave-assisted synthesis of sulfonamides from 2-(propan-2-yloxy)ethane-1-sulfonyl chloride and a representative aniline.

Materials:

  • 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (1.0 mmol)

  • Substituted Aniline (1.0 mmol)

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave synthesizer

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the substituted aniline (1.0 mmol).

  • If the amine is a solid, add a suitable microwave-compatible solvent (e.g., 1,4-dioxane, acetonitrile, or DMF; 2-3 mL). Liquid amines can often be used neat.[7]

  • Add 2-(propan-2-yloxy)ethane-1-sulfonyl chloride (1.0 mmol) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120-150°C) for a specified time (e.g., 5-20 minutes). The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure sulfonamide.

DOT Script for Experimental Workflow

G start Combine Reagents in Microwave Vial microwave Microwave Irradiation (e.g., 120°C, 10 min) start->microwave workup Aqueous Workup (EtOAc, NaHCO3, Brine) microwave->workup purification Purification (Column Chromatography) workup->purification product Pure Sulfonamide purification->product

Caption: General experimental workflow for microwave-assisted sulfonamide synthesis.

Data Presentation: The Microwave Advantage

The primary advantages of microwave-assisted synthesis are the dramatic reduction in reaction times and often an improvement in yield compared to conventional heating methods. The following table illustrates a hypothetical comparison based on typical results reported for similar sulfonamide syntheses.[3][7]

EntryAmineMethodTemperature (°C)TimeYield (%)
1AnilineConventional (Oil Bath)1008 hours75
2AnilineMicrowave12010 minutes92
34-MethoxyanilineConventional (Oil Bath)10010 hours72
44-MethoxyanilineMicrowave1208 minutes95
5MorpholineConventional (Oil Bath)806 hours80
6MorpholineMicrowave1005 minutes94

Troubleshooting and Optimization

  • Solvent Choice: The choice of solvent can significantly impact the efficiency of microwave heating. Polar solvents like DMF, NMP, and ethanol absorb microwave energy effectively.[5] For solvent-free reactions, if one of the reactants is a liquid, it can act as both reactant and solvent.[7]

  • Temperature and Time: These are the most critical parameters to optimize. A screening of temperatures (e.g., 100-160°C) and times (e.g., 5-30 minutes) can quickly identify the optimal conditions.

  • Incomplete Reactions: If the reaction does not go to completion, increasing the temperature or reaction time may be necessary. Ensure that the microwave power is sufficient to maintain the set temperature.

  • Byproduct Formation: If significant byproduct formation is observed, reducing the reaction temperature or time may be beneficial.

Conclusion and Future Outlook

Microwave-assisted synthesis offers a powerful and practical approach to accelerate the synthesis of sulfonamides using 2-(propan-2-yloxy)ethane-1-sulfonyl chloride. The dramatic reduction in reaction times, coupled with high yields and purities, makes this technology an indispensable tool for medicinal chemists and drug development professionals.[3][9] By embracing MAOS, research organizations can significantly shorten their discovery and development timelines, ultimately bringing novel medicines to patients faster.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • Cravotto, G., & Cintas, P. (2007). Microwave-Assisted Syntheses in Organic Chemistry. In Microwave-Enhanced Chemistry (pp. 1-52). Springer.
  • Benchchem. (n.d.). 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride.
  • Sharma, V., & Kumar, P. (n.d.). Role of Microwave in Pharmaceutical Sciences. ANU Books Publisher & Distributor.
  • Sharma, U., & Sharma, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(1), 35-46.
  • Singh, S., & Gaikwad, D. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Di Schiavi, E., & Calvanese, M. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • de la Hoz, A., & Loupy, A. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
  • Kappe, C. O. (n.d.). Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. SciSpace.
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry, 73(10), 3967-3969.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. ResearchGate.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PESC-HYD-001 Status: Open Priority: Critical (Reagent Stability)

Executive Summary

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS: 1249441-42-6) is a highly electrophilic aliphatic sulfonyl chloride.[1] Unlike robust aromatic analogs (e.g., Tosyl chloride), this reagent possesses two distinct instability vectors:

  • Hydrolysis: Rapid nucleophilic attack by water at the sulfur atom, yielding the corresponding sulfonic acid and HCl.

  • Sulfene Elimination: Presence of

    
    -hydrogens allows base-promoted elimination to form a reactive sulfene  intermediate (
    
    
    
    ).[2]

Immediate Action Required:

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen).

  • Solvent Spec: Water content must be <50 ppm (Karl Fischer verified).

  • Base Protocol: Never mix this reagent with a tertiary amine base in the absence of the nucleophile (to prevent sulfene polymerization).

Critical Mechanisms (The "Why")

To prevent decomposition, you must understand the competing pathways. The ether oxygen at the


-position provides inductive withdrawal, increasing the electrophilicity of the sulfur, making it more susceptible to moisture than simple alkyl chains.
Reaction Pathway Analysis

The following diagram illustrates the three competing fates of your reagent. Your goal is to maximize Path A while suppressing Path B and Path C .

ReactionPathways Start 2-(Propan-2-yloxy) ethane-1-sulfonyl chloride Product Sulfonamide/Sulfonate (Target Product) Start->Product  + Nucleophile (R-NH2)  (Fast Kinetic Control) Acid Sulfonic Acid (Dead End) Start->Acid  + H2O (Moisture)  (Thermodynamic Sink) Sulfene Sulfene Intermediate [R-CH=SO2] Start->Sulfene  + Base (No Nuc)  (Alpha-Elimination) Sulfene->Product  + Nucleophile (Trapping) Sulfene->Acid  + Trace H2O Polymer Oligomers/Decomposition Sulfene->Polymer  Self-reaction

Figure 1: Mechanistic bifurcation. Note that Sulfene formation (Path C) can lead to product, but often results in side reactions if the nucleophile is not immediately available to "trap" it.

Pre-Reaction Protocol: The "Zero-Moisture" Standard

Hydrolysis is autocatalytic; the HCl produced catalyzes further hydrolysis. Therefore, the system must be rigorously dry before the bottle is opened.

Solvent Specifications

Do not rely on "anhydrous" labels from old bottles.

SolventMax Water (ppm)Drying Method (Lab Scale)Drying Method (Process Scale)
Dichloromethane (DCM) < 50Distill over

Molecular Sieves (3Å, activated)
Tetrahydrofuran (THF) < 30Na/BenzophenoneMolecular Sieves (3Å)
Acetonitrile (MeCN) < 50Distill over

Molecular Sieves (3Å)
Glassware & Environment
  • Bake Out: All glassware must be oven-dried at >120°C for at least 4 hours.

  • Cool Down: Assemble glassware while hot and cool under a stream of dry Nitrogen or Argon.

  • Septa: Use fresh, puncture-free rubber septa. Pre-punched septa are moisture ingress points.

Optimized Reaction Procedure (SOP)

Objective: Coupling with a primary amine (


) to form a sulfonamide.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[3][4]

  • Amine (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Protocol:

  • Charge Nucleophile: In the reaction flask (under

    
    ), dissolve the Amine  and Base  in anhydrous DCM.
    
    • Why? Having the amine present before the sulfonyl chloride minimizes the lifetime of any generated sulfene intermediate and ensures immediate trapping.

  • Thermal Control: Cool the amine/base mixture to 0°C (ice bath) or -10°C (salt/ice).

    • Why? Low temperature slows the rate of hydrolysis (reaction with trace water) more significantly than it slows the reaction with the amine nucleophile.

  • Reagent Addition: Dissolve the Sulfonyl Chloride in a separate dry vial with DCM. Add this solution dropwise to the cooled amine mixture over 10-15 minutes.

    • Crucial: Do not add solid reagent directly. It creates local hotspots and concentration spikes that favor side reactions.

  • Monitoring: Allow to warm to Room Temperature (RT) only after 1 hour. Monitor by TLC or LCMS.

    • Target: Disappearance of the chloride (often converts to methyl ester in MeOH quench during LCMS prep—be aware of this artifact).

Troubleshooting & FAQ

Q1: I see a broad peak at ~10-11 ppm in my Proton NMR. What is it?

A: This is likely the sulfonic acid proton (


), indicating hydrolysis has occurred.
  • Fix: Check your solvent water content.[5][6][7] If your solvent is dry, your base might be wet.[7] Amine bases are hygroscopic; distill TEA/DIPEA over KOH or store over KOH pellets.

Q2: My yield is low, and I see "gunk" or polymer at the baseline.

A: You likely triggered Sulfene Polymerization .

  • Cause: Adding the Base to the Sulfonyl Chloride without the amine present, or adding the reagents in the wrong order.

  • Fix: Always have the amine (nucleophile) present in the flask before the sulfonyl chloride meets the base.

Q3: Can I use aqueous workup?

A: Yes, after the reaction is complete.

  • Protocol: Quench with saturated

    
     or dilute 
    
    
    
    (if product is acid-stable) to remove excess amine/base. The sulfonamide product is stable to water; the starting material is not.
Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected CheckLCMS Check LCMS/NMR Issue->CheckLCMS Hydrolysis Observed: Sulfonic Acid (Mass = M-Cl+OH) CheckLCMS->Hydrolysis Mass +17 (OH) Decomp Observed: Complex Mix/Polymer CheckLCMS->Decomp Broad peaks NoRxn Observed: SM Remaining CheckLCMS->NoRxn SM intact SolventFix Action: Dry Solvent (Karl Fischer) & Flame dry glassware Hydrolysis->SolventFix OrderFix Action: Change Addition Order (Amine + Base first) Decomp->OrderFix TempFix Action: Warm to RT or Add Catalyst (DMAP) NoRxn->TempFix

Figure 2: Diagnostic workflow for common failure modes.

References

  • King, J. F., et al. (1992).[2] Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.[2][8][9] Journal of the American Chemical Society.[2][10] Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.[9] Retrieved from [Link]

Sources

Troubleshooting side reactions in 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

User Inquiry: "We are observing low yields and unidentified impurities during the synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS: 1249441-42-6). We suspect the isopropyl ether linkage is unstable under standard chlorosulfonation conditions."

Scientist's Analysis: You are dealing with a bifunctional molecule containing a sulfonyl chloride (


)  and a secondary alkyl ether (

)
.
  • The Conflict: Standard oxidative chlorination (e.g.,

    
    ) generates stoichiometric amounts of 
    
    
    
    . While primary ethers are generally robust, the isopropyl ether is susceptible to acid-catalyzed cleavage via an
    
    
    -like pathway, particularly if the reaction exotherms.
  • The Solution: You must decouple the chlorination step from high acidity and temperature.

This guide outlines a "Self-Validating" protocol using N-Chlorosuccinimide (NCS) , which offers kinetic control over chlorine release, minimizing the acid spike compared to direct gas chlorination.

Recommended Protocol: The "Soft-Chlorination" Route

We recommend the NCS/HCl/Acetonitrile method (adapted from Nishiguchi et al.) over direct


 gas or 

methods for this specific substrate. This method maintains a lower effective acidity and temperature profile.
Reagents & Stoichiometry
ComponentEquiv.Role
2-(Propan-2-yloxy)ethane-1-thiol 1.0Precursor
N-Chlorosuccinimide (NCS) 3.0 - 3.2Oxidant / Cl source
HCl (2M aq) 0.5Catalyst / Proton source
Acetonitrile (

)
[0.2 M]Solvent (stabilizes intermediates)
Isopropyl Acetate N/AExtraction Solvent (Non-protic, stable)
Step-by-Step Workflow
  • Preparation: Dissolve NCS (3.2 equiv) in Acetonitrile at 10°C . (Do not cool to -78°C; reaction requires moderate activation energy).

  • Addition: Add the thiol precursor slowly.

  • Activation: Add 2M HCl (0.5 equiv) dropwise. Critical: Keep internal temp < 15°C.

  • Monitoring: The reaction typically proceeds via a Disulfide Intermediate . You will see the thiol disappear first, followed by the consumption of the disulfide.

    • Checkpoint: If the disulfide persists after 1 hour, add 0.2 equiv more NCS.

  • Quench & Workup:

    • Dilute with cold water (dissolves succinimide byproduct).

    • Extract immediately into Isopropyl Acetate or DCM .

    • Crucial: Wash organic layer with cold 5%

      
        to neutralize residual acid immediately.
      
    • Dry over

      
       and concentrate at < 30°C  (prevent thermal desulfonylation).
      

Troubleshooting Guide (Root Cause Analysis)

Use this decision matrix to diagnose synthesis failures.

Issue A: Product contains "Isopropyl Chloride" or "Alcohol" impurities.
  • Diagnosis: Acid-Catalyzed Ether Cleavage .

  • Mechanism: The HCl byproduct protonated the ether oxygen. The chloride ion attacked the secondary carbon (

    
     hybrid), cleaving the isopropyl group.
    
  • Fix:

    • Switch from

      
       gas to the NCS protocol above.
      
    • Increase the volume of Acetonitrile (dilution effect).

    • Buffer: Add solid

      
       (2.0 equiv) directly to the reaction mixture during the chlorination to scavenge HCl in situ.
      
Issue B: Product shows "Disulfide" signals in NMR.
  • Diagnosis: Incomplete Oxidation .

  • Mechanism: The reaction stalled at the disulfide stage (

    
    ). This often happens if the NCS is old (wet) or if the reaction temperature is too low (< 0°C).
    
  • Fix:

    • Verify NCS quality (iodometric titration).

    • Allow reaction to warm to 20°C for the final 15 minutes.

Issue C: Low Yield + "Sulfonic Acid" detected.
  • Diagnosis: Hydrolysis during Workup .

  • Mechanism: Sulfonyl chlorides are moisture sensitive.[1] If the workup takes too long or the pH is not controlled, it hydrolyzes to

    
    .
    
  • Fix:

    • Speed: The aqueous wash must be < 5 minutes.

    • Phase Separation: Ensure clean separation; emulsification promotes hydrolysis.

Visualizing the Reaction & Failure Points

The following diagram maps the "Happy Path" (Green) versus the "Failure Modes" (Red).

G Thiol Thiol Precursor (R-SH) Sulfenyl Sulfenyl Chloride (R-S-Cl) Thiol->Sulfenyl NCS (Oxidation) Disulfide Disulfide Intermediate (R-S-S-R) Sulfenyl->Disulfide Dimerization Target Target Sulfonyl Chloride (R-SO2Cl) Disulfide->Target NCS (Oxidation) + H2O (Oxygen Source) AcidCleavage SIDE REACTION: Ether Cleavage (iPr-Cl + HO-R-SO2Cl) Disulfide->AcidCleavage Prolonged Acid Exposure Target->AcidCleavage Excess HCl / Heat (Attacks Ether) Hydrolysis SIDE REACTION: Hydrolysis (R-SO3H) Target->Hydrolysis Slow Workup / High pH

Caption: Reaction pathway showing the critical Disulfide intermediate and the acid-catalyzed deviation points (Red) that must be avoided.

Analytical Validation (Self-Validating System)

Do not rely solely on LCMS (which often hydrolyzes the chloride). Use 1H NMR in


 for process control.

Predicted NMR Profile (400 MHz,


): 
MoietyShift (

)
MultiplicityDiagnostic Value

N/AN/AIndirectly confirmed by shift of adjacent

.

3.95 - 4.05 TripletKey Indicator. If this shifts to ~3.4, you have hydrolyzed to Sulfonic Acid.

3.80 - 3.90TripletVerifies ether integrity.

3.65MultipletThe "Septet". Loss of this signal = Ether Cleavage.

1.15DoubletThe isopropyl methyls.

Quality Control Check:

  • Pass: Distinct triplet at ~4.0 ppm.

  • Fail (Hydrolysis): Triplet shifts upfield to ~3.4 ppm.

  • Fail (Cleavage): Loss of isopropyl septet; appearance of new alkyl chloride signals.

Frequently Asked Questions (FAQs)

Q: Can I store the 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride? A: Only for short periods. Store at -20°C under Argon . Do not store in a freezer that contains amine salts or moisture sources. If storing for >1 week, convert it to a stable sulfonamide derivative immediately.

Q: Why not use the Sodium Sulfonate + Thionyl Chloride (


) route? 
A:  While standard for simple alkyl chains, 

generates high concentrations of

gas and heat. This creates a harsh environment that endangers the isopropyl ether linkage. If you must use this route, use catalytic DMF and keep the temperature strictly at 0°C.

Q: My LCMS shows the mass of the Sulfonic Acid, not the Chloride. Did the reaction fail? A: Not necessarily. Sulfonyl chlorides are highly reactive and often hydrolyze on the LC column or in the mobile phase. Always verify with NMR (using a dry solvent like


 or 

) before discarding the batch.

References

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[2][3] Efficient Synthesis of Sulfonyl Chlorides from Thiols using N-Chlorosuccinimide and HCl.[2][4] Synthesis, 24, 4131–4134.

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols to Sulfonyl Chlorides using H2O2/SOCl2.[2][3] Journal of Organic Chemistry, 74(24), 9287–9291.

  • Prakash, G. K. S., Mathew, T., Panja, C., & Olah, G. A. (2007).[2][3][5] Chlorotrimethylsilane-Nitrate Salts as Oxidants: Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides.[2][5][6] Journal of Organic Chemistry, 72(15), 5847–5850.

  • BenchChem. (2025).[1] 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride: Product & Stability Data.

Sources

Minimizing decomposition of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Decomposition & Handling Protocols

CAS: 1249441-42-6 | Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


[1]

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (henceforth PESC ) like a standard aromatic sulfonyl chloride (e.g., Tosyl chloride). This is a critical error.

Unlike aromatic analogs, PESC is an aliphatic sulfonyl chloride with abstractable


-protons. This creates a "dual-threat" decomposition profile:
  • Hydrolysis: Attack by moisture (standard).

  • Sulfene Elimination: Base-mediated elimination of HCl to form a highly reactive sulfene intermediate (

    
    ).
    

The Golden Rule: Minimizing decomposition requires not just excluding water, but also strictly controlling base strength and temperature to prevent premature sulfene formation.

Decomposition Pathways & Mitigation

The following diagram illustrates the two primary failure modes for PESC. Understanding this is prerequisite to handling the compound.

PESC_Decomposition PESC PESC (Intact Reagent) SulfonicAcid Sulfonic Acid (Corrosive/Inactive) PESC->SulfonicAcid Hydrolysis (Fast) Sulfene Sulfene Intermediate [Highly Reactive] PESC->Sulfene E2 Elimination (Rapid with 3° Amine) Target Target Sulfonamide/Ester (Success) PESC->Target Direct Substitution (Inorganic Base) Water + H2O (Moisture) Water->SulfonicAcid Base + Base (e.g., Et3N) Base->Sulfene Oligomers Oligomers/Gums (Decomposition) Sulfene->Oligomers Self-reaction (No Nucleophile) Sulfene->Target + Nucleophile (Trapping)

Figure 1: Mechanistic pathways showing how moisture leads to acid hydrolysis, while strong organic bases induce sulfene formation.

Storage & Handling Protocols

A. Storage Specifications

Do not store PESC at room temperature for nearly any duration. Aliphatic sulfonyl chlorides are prone to autocatalytic decomposition where generated HCl catalyzes further ether cleavage.

ParameterSpecificationScientific Rationale
Temperature -20°C (Required) Slows thermal desulfonylation (

loss) and hydrolysis rates.
Atmosphere Argon (preferred) or

Argon is heavier than air, providing a better blanket in opened vials.
Container Amber Glass + Parafilm/Teflon TapePrevents UV degradation (minor risk) and moisture ingress.
Stabilizers Advanced Tip: Trace inorganic acid scavengersStoring over a few pellets of activated molecular sieves (3Å) can scavenge trace moisture, but avoid contact with the solid if possible.
B. Handling "Best Practices"
  • Warm-up: Allow the vial to reach room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent.

  • Weighing: Weigh quickly into a tared vessel containing the reaction solvent (e.g., DCM or THF), not onto weighing paper. This minimizes surface area exposure to humid air.

Reaction Optimization (The "Sulfene Trap")

The Issue: If you use Triethylamine (


) or DIPEA with PESC, you are likely generating a sulfene. If your nucleophile (amine/alcohol) is slow or sterically hindered, the sulfene will decompose into a dark gum before it reacts.

Protocol for Maximizing Yield:

  • Solvent: Anhydrous DCM or THF (

    
     ppm 
    
    
    
    ).
  • Base Selection:

    • Preferred:Pyridine (weaker base, minimizes sulfene formation, acts as a nucleophilic catalyst).

    • Alternative:Schotten-Baumann conditions (DCM + Aqueous

      
       biphasic mix). This works surprisingly well because the inorganic base stays in the water, neutralizing HCl without triggering rapid elimination in the organic phase.
      
  • Temperature: Start at -10°C to 0°C .

Workflow Visualization

Reaction_Workflow Start Start Reaction Solvent Dissolve Nucleophile in DCM/THF Start->Solvent BaseChoice Select Base Solvent->BaseChoice OrgBase Organic Base (Et3N/DIPEA) BaseChoice->OrgBase Pyridine Pyridine BaseChoice->Pyridine Biphasic Inorganic (Na2CO3) Biphasic BaseChoice->Biphasic Warn RISK: Sulfene Formation Must cool to -78°C OrgBase->Warn Safe Standard Addition (0°C) Pyridine->Safe Biphasic->Safe

Figure 2: Decision tree for reaction conditions. Note the high risk associated with strong organic bases.

Quality Control: Morpholine Titration Protocol

Never assume the purity on the label is the purity in the bottle. Sulfonyl chlorides degrade silently. Use this protocol to determine the "Active Acid Chloride" content.

Materials:

  • Morpholine (excess, high purity)

  • DCM (anhydrous)

  • Standardized HCl (0.1 N)

  • Indicator (Methyl Red)

Step-by-Step:

  • Dissolve: Dissolve exactly ~1.0 mmol of PESC in 5 mL DCM.

  • React: Add exactly 2.0 mmol of Morpholine. Stir for 10 mins.

    • Mechanism:[2][3][4][5] Morpholine reacts with PESC to form the sulfonamide. One equivalent is consumed by the reaction; the second equivalent neutralizes the HCl generated.

  • Quench: Add 10 mL water.

  • Titrate: Titrate the excess unreacted morpholine in the aqueous layer with 0.1 N HCl using Methyl Red.

  • Calculate:

    
    
    

Troubleshooting FAQ

Q1: The reaction mixture turned black immediately after adding Triethylamine. What happened? A: You triggered rapid sulfene elimination . The base stripped the


-proton (on the 

next to the sulfur), creating a transient sulfene which polymerized.
  • Fix: Switch to Pyridine or cool the reaction to -78°C before adding the base dropwise.

Q2: I see a pressure buildup in the storage vial. A: This is HCl gas release from hydrolysis. The compound has likely absorbed moisture.[4][6][7]

  • Fix: Do not use this batch for sensitive reactions. You can attempt to degas it with Argon, but the acid content will interfere with stoichiometry.

Q3: Can I purify PESC by silica column chromatography? A: No. Sulfonyl chlorides react with the silanols (


) on silica gel, decomposing on the column.
  • Fix: If purification is absolutely necessary, use rapid filtration through a short plug of anhydrous silica (flushed with 1%

    
     in Hexanes first to deactivate it), or preferably, use distillation under high vacuum  (if the compound's boiling point permits and thermal stability is checked).
    

Q4: My yield is low (30-40%), but the starting material is gone. A: This usually indicates hydrolysis competition . Your solvent might be "wet," or the atmospheric humidity is too high.

  • Fix: Dry your DCM over

    
     or molecular sieves. Ensure the reaction is under a positive pressure of Argon.
    

References

  • King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link

    • Foundational text on the elimination-addition mechanism of aliph
  • Sigma-Aldrich. (2024). "Handling Moisture Sensitive Reagents." Technical Bulletin AL-134. Link

    • General protocols for handling air/moisture sensitive acid chlorides.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

    • Source for the Morpholine titration method and Schotten-Baumann conditions.
  • BenchChem. (2024). "2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride Product Data." Link

    • Specific CAS data and physical properties.[7]

Sources

Controlling exotherms when adding 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride

Subject: Controlling Exotherms & Handling Protocols Ticket ID: TSC-2025-ISO-SULF Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are working with 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS: 1249441-42-6).[1] This is an aliphatic sulfonyl chloride featuring an ether linkage.[1]

Critical Reactivity Profile:

  • Electrophilicity: The sulfur center is highly electrophilic. Reaction with nucleophiles (amines, alcohols) is rapid and exothermic .

  • Hydrolysis Risk: Contact with moisture generates 2-(propan-2-yloxy)ethanesulfonic acid and HCl gas , releasing significant heat.

  • Thermal Instability: Like many aliphatic sulfonyl chlorides, this compound can degrade if heated above

    
    , potentially leading to pressure buildup in closed vessels [1, 2].
    

Part 1: Pre-Reaction Preparation (The "Why" & "How")

Q: What is the primary driver of the exotherm in this reaction? A: The exotherm is driven by two concurrent events:

  • Bond Formation: The formation of the sulfonamide (

    
    ) or sulfonate (
    
    
    
    ) bond releases energy.
  • Neutralization: The reaction generates HCl as a byproduct.[2] If you are using a base (TEA, DIPEA, Pyridine) to scavenge this acid, the acid-base neutralization is highly exothermic.

    • Technical Insight: The ether linkage (isopropoxy group) in this specific molecule adds electron density, potentially making the sulfonyl chloride slightly less reactive than a simple methanesulfonyl chloride, but the exotherm remains dangerous on scale [3].

Q: Which solvent system provides the best thermal buffer? A: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • DCM: High heat capacity and low boiling point (

    
    ) act as an intrinsic safety fuse (reflux indicates loss of thermal control).
    
  • THF: Good solubility, but ensure it is anhydrous.

  • Avoid: DMF or DMSO for the initial addition if possible, as they can accelerate the reaction rate and make heat removal difficult due to viscosity.

Q: How dry must my reagents be? A: Strictly Anhydrous. Any water present will compete with your nucleophile. Hydrolysis is faster than sulfonylation for many sterically hindered amines.

  • Protocol: Dry solvents over molecular sieves (3Å or 4Å). Ensure amine/alcohol water content is

    
     by Karl Fischer titration.
    

Part 2: The Addition Phase (Critical Control Point)

Q: What is the optimal addition protocol to minimize temperature spikes? A: Do NOT add the nucleophile to the sulfonyl chloride. Use the Reverse Addition method (adding the sulfonyl chloride to the nucleophile) or Controlled Dilution .

Standard Operating Procedure (SOP-SC-01):

  • Receiver Vessel: Dissolve your Nucleophile (Amine/Alcohol) and Base (1.2 - 1.5 equiv) in the solvent. Cool to

    
     to 
    
    
    
    .
  • Feed Vessel: Dilute the 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride in 3-5 volumes of solvent.

  • Addition: Add the sulfonyl chloride solution dropwise.

    • Target: Maintain internal temperature

      
      .
      
    • Rate: If temp rises

      
      , stop addition and allow to recool.
      

Data: Exotherm Management Table

VariableRecommendationScientific Rationale
Cooling Bath Dry Ice/Acetone (

) or Ice/Salt (

)
Provides a large

to absorb heat spikes rapidly.
Concentration 0.1 M to 0.5 MDilution increases the thermal mass (heat sink) of the solvent.
Stirring High RPM (Vortex)Prevents "hot spots" where reagent concentration is locally high.
Base Choice DIPEA or TEATertiary amines act as proton sponges; avoid inorganic bases (NaOH) in biphasic systems unless using Phase Transfer Catalysis (PTC).

Part 3: Visualization of Workflows

Figure 1: Reaction Workflow & Safety Logic

This diagram outlines the decision-making process during the reaction setup and execution.[3]

ReactionWorkflow Start Start: Reagent Prep CheckWater Check Water Content (Karl Fischer) Start->CheckWater Dry Dry Solvents/Reagents CheckWater->Dry Wet (>0.1%) Setup Setup: Dissolve Nucleophile + Base Cool to -10°C CheckWater->Setup Dry Dry->Setup DiluteSC Dilute Sulfonyl Chloride (1:3 in Solvent) Setup->DiluteSC Addition Begin Dropwise Addition DiluteSC->Addition Monitor Monitor Internal Temp Addition->Monitor Spike Temp > 5°C? Monitor->Spike Stop STOP Addition Increase Stirring Spike->Stop Yes Continue Continue Addition Spike->Continue No Stop->Monitor Wait for Cool Down Continue->Monitor Complete Reaction Complete (TLC/LCMS Check) Continue->Complete All Reagent Added Quench Controlled Quench (See Part 4) Complete->Quench

Caption: Logic flow for the safe addition of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride, emphasizing temperature checkpoints.

Part 4: Troubleshooting Active Issues

Q: "I see white fumes forming in the flask." A: Immediate Action: Check Ventilation.

  • Diagnosis: This is HCl gas escaping. It indicates that your base scavenger is insufficient, or moisture has entered the system (hydrolysis).

  • Fix: Ensure you have at least 1.2 equivalents of base relative to the sulfonyl chloride. If using an inorganic base biphasic system, the reaction is too fast for the phase transfer; switch to a homogeneous organic base (TEA/DIPEA).

Q: "The temperature spiked despite the ice bath." A: Diagnosis: Induction Period. You likely added too much reagent while the reaction was too cold or unstirred, leading to accumulation. Once the reaction started, it "runaway" consumed the accumulated reagent.

  • Fix: Stop addition immediately. Maximize stirring. Do not add more reagent until the temperature returns to baseline. For future runs, use a syringe pump for consistent flux.

Q: "A solid precipitate is preventing stirring." A: Diagnosis: Amine Salt Formation. The byproduct (e.g., Triethylamine Hydrochloride) is insoluble in non-polar solvents like DCM/Hexane.

  • Fix: Add more solvent (DCM) to maintain slurry fluidity. Do not let the stir bar seize; localized heating will occur in the stagnant zones.

Part 5: Post-Reaction Quenching

Q: How do I safely quench the excess sulfonyl chloride? A: Never add water directly to the concentrated reaction mixture.

Quenching Protocol:

  • Cool: Return the reaction mixture to

    
    .
    
  • Prepare Quench: Use a saturated solution of Ammonium Chloride (

    
    )  or Sodium Bicarbonate (
    
    
    
    )
    .
    • Note: Bicarbonate will evolve ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       gas (foaming). Ensure headspace is available.[4]
      
  • Add: Add the quench solution dropwise.

    • Mechanism:[1][4][5][6] This hydrolyzes the remaining

      
       to the sulfonic acid (
      
      
      
      ), which dissolves in the aqueous layer.
  • Extraction: Separate the organic layer. Wash with dilute citric acid (to remove excess amine base) and then brine.

References

  • BenchChem. (n.d.). 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride - Properties and Applications.[1] Retrieved from

  • Sigma-Aldrich. (n.d.). Handling of Sulfonyl Chlorides: Safety Data Sheet Guidelines. Retrieved from

  • PubChem. (2025).[7] 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride Compound Summary. National Library of Medicine. Retrieved from

  • Organic Syntheses. (2012). General Procedures for Sulfonamide Synthesis. Org.[5][8][9] Synth. 2012, 89, 44-54.[8] Retrieved from

Sources

Work-up procedures to avoid emulsion with 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Surfactant Trap"

The Core Issue: Users frequently report severe, stable emulsions during the aqueous work-up of reactions involving 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride .

The Cause: This specific molecule contains a structural duality that creates a "perfect storm" for emulsion formation upon hydrolysis:

  • Lipophilic Tail: The 2-(propan-2-yloxy)ethyl group (isopropyl ether chain).

  • Hydrophilic Head: Upon contact with water, the sulfonyl chloride moiety (

    
    ) hydrolyzes to a sulfonic acid (
    
    
    
    ).

When this hydrolysis occurs—particularly in the presence of base—you generate 2-(propan-2-yloxy)ethanesulfonate , a potent anionic surfactant. The resulting mixture acts as a detergent, stabilizing oil-in-water droplets and preventing phase separation.

Mechanism of Failure (The "Why")

To prevent the issue, one must understand the chemical cascade occurring in the separatory funnel.

The Hydrolysis Cascade

The sulfonyl chloride is electrophilic. In the presence of water (quenching) and base (often used to neutralize HCl), it converts to the sulfonate salt.



Where


 Isopropyl-O-Ethyl-.

This amphiphilic byproduct forms micelles at the interface of your organic solvent and the aqueous phase, creating a physical barrier to separation.

EmulsionMechanism Start Sulfonyl Chloride (Reagent) Acid Sulfonic Acid (Amphiphile) Start->Acid Hydrolysis (Slow) Salt Sulfonate Salt (Anionic Surfactant) Start->Salt Base Hydrolysis (Rapid) Water Aqueous Quench Water->Acid Base Base (NaHCO3/NaOH) Base->Salt Acid->Salt Deprotonation (Fast) Emulsion STABLE EMULSION (Micelle Formation) Salt->Emulsion Interface Stabilization

Figure 1: The Pathway to Emulsion. Adding base early in the work-up converts the hydrolyzed byproduct into a high-foaming soap (Sulfonate Salt), leading to immediate emulsion.

Optimized Work-Up Protocol (Prevention)

Objective: Minimize hydrolysis of unreacted reagent and prevent the ionization of any formed sulfonic acid during the initial partition.

Phase 1: Solvent Optimization

Avoid Dichloromethane (DCM) if possible. DCM is dense and often forms the lower layer, trapping particulates and surfactants at the bottom interface, making it difficult to drain.

  • Recommended: Ethyl Acetate (EtOAc) or MTBE. These float on water, allowing you to drain the aqueous waste (and the emulsion interface) away from your product.[1]

Phase 2: The "Acidic Brine" Quench

Do NOT use saturated sodium bicarbonate (


) as your first wash. The generation of 

gas combined with the formation of sulfonate salts will create an intractable foam.

Step-by-Step Protocol:

  • Evaporation (Critical): If your reaction was done in a water-miscible solvent (THF, DMF, Acetonitrile), evaporate it to near dryness. Redissolve the residue in Ethyl Acetate .

  • The Quench: Cool the mixture to 0°C. Add 1M HCl or Water slowly.

    • Why? Keeping the pH low/neutral suppresses the ionization of the byproduct (to an extent) and prevents the "soaping" effect of basic salts.

  • Salting Out: Immediately add Saturated Brine (NaCl) .

    • Ratio: 1 part Brine to 1 part Water.

    • Mechanism:[1][2][3][4] High ionic strength disrupts the electric double layer of any forming micelles, forcing the organic and aqueous phases apart.

  • Agitation: Do NOT shake vigorously. Invert the funnel gently 3-4 times.

  • Separation: Allow to settle. If an interphase rag layer forms, keep it with the aqueous layer (drain it off) if your product is in the top organic layer.

Comparative Solvent Data
SolventDensity (g/mL)Emulsion RiskRecommendation
Dichloromethane 1.33High Avoid. Traps emulsion at bottom.
Ethyl Acetate 0.90Low Preferred. Product floats; emulsion drains.
MTBE 0.74Very Low Excellent, but check product solubility.
Diethyl Ether 0.71Low Good, but highly flammable/volatile.

Troubleshooting: Breaking an Existing Emulsion[1][5][6][7][8]

If you are already staring at a milky, non-separating mixture, follow this logic flow.

EmulsionBreaking Start Emulsion Detected Step1 Add Saturated Brine (Increase Ionic Strength) Start->Step1 Check1 Separated? Step1->Check1 Step2 Add Solid NaCl (Saturation) Check1->Step2 No Success Clean Phase Separation Check1->Success Yes Check2 Separated? Step2->Check2 Step3 Celite Filtration (The 'Nuclear' Option) Check2->Step3 No Check2->Success Yes Step3->Success

Figure 2: Troubleshooting Logic. Stepwise escalation for breaking stable emulsions.

The "Celite Filtration" Method (Gold Standard)

If brine fails, the emulsion is likely stabilized by microscopic particulates or gelatinous byproducts.

  • Prepare: Pack a sintered glass funnel with a 1-inch pad of Celite 545 (diatomaceous earth).

  • Filter: Pour the entire contents of the separatory funnel (both layers + emulsion) through the Celite pad under weak vacuum.

  • Rinse: Wash the pad with fresh Ethyl Acetate.

  • Result: The Celite physically traps the particulate stabilizers and breaks the surface tension. The filtrate usually separates cleanly immediately.

Frequently Asked Questions (FAQs)

Q1: I need to remove excess sulfonyl chloride. Can I use a basic wash? A: Not as the first step. If you add base immediately, you generate the surfactant (sulfonate salt) rapidly.

  • Correct Approach: Quench with a nucleophile that forms a non-surfactant product (e.g., add a small amount of methanol to convert it to the methyl ester, or aqueous ammonia if making a sulfonamide) before adding water.[5] Alternatively, wash with water/brine first to remove the bulk of the acid, then do a quick, cold bicarbonate wash if absolutely necessary.

Q2: My product is acid-sensitive. I cannot use HCl. A: Use a Phosphate Buffer (pH 7.0) saturated with NaCl. This maintains neutrality without the gas evolution and high alkalinity of bicarbonate.

Q3: Can I use Chloroform instead of DCM? A: Chloroform (


) has a slightly lower surface tension than DCM and sometimes behaves better, but it is still denser than water. If you must use a chlorinated solvent, diluting the organic layer significantly (2x volume) often helps break the emulsion by lowering the viscosity.

Q4: Why does the emulsion get worse when I shake it? A: Shaking increases the surface area between phases. With a surfactant present (the hydrolyzed reagent), you are mechanically creating stable micelles. Always swirl gently ; never shake vigorously when surfactants are involved.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • University of Rochester. (n.d.).[1] Workup: How to Manage an Emulsion. Not Voodoo. Retrieved from [Link]

  • Hyde, A. M., et al. (2017).[6] "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, 21(9), 1355–1370. [Link]

Sources

Validation & Comparative

Comparing reactivity of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride vs methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Precision vs. Power

In pharmaceutical synthesis, Methanesulfonyl chloride (MsCl) is the incumbent "workhorse" for converting alcohols to leaving groups (mesylates) and synthesizing sulfonamides.[1][2] However, its utility is often compromised by its aggressive reactivity profile, high volatility, and propensity for non-selective side reactions (e.g., bis-mesylation, elimination).

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (PESC) represents a strategic alternative. By incorporating an isopropoxyethyl tail, this reagent introduces steric modulation and lipophilicity changes that alter the kinetic profile of the sulfonylation.

This guide objectively compares these two reagents, providing the mechanistic rationale and experimental protocols necessary for researchers to select the optimal tool for their specific substrate.

Technical Profile & Physicochemical Comparison

The structural differences between MsCl and PESC dictate their solubility, handling, and reactivity.

FeatureMethanesulfonyl Chloride (MsCl)2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride (PESC)
CAS Number 124-63-01249441-42-6
Structure


Molecular Weight 114.55 g/mol 186.66 g/mol
Steric Profile Minimal (High accessibility)Moderate (Linear chain + branched tail)
Lipophilicity (LogP) ~ -0.9 (Highly Polar)~ 1.2 (Moderate Lipophilicity)
Primary Hazard High Volatility / Inhalation ToxicityCorrosive / Lower Volatility
Leaving Group Mesylate (

)
Isopropoxyethylsulfonate (

)
Key Insight: The Solubility Advantage

MsCl often requires polar solvents (DCM, THF) and can precipitate out in non-polar media. PESC, with its ether-linked hydrocarbon tail, exhibits superior solubility in a broader range of organic solvents (e.g., Toluene, MTBE), allowing for "greener" solvent selection in process chemistry.

Mechanistic Reactivity & Selectivity

The core differentiator lies in the reaction pathway.[3] Sulfonyl chlorides react via two primary mechanisms:

  • Direct Nucleophilic Substitution (

    
    ):  Attack at the sulfur atom.
    
  • Sulfene Intermediate (

    
    ):  Elimination of an 
    
    
    
    -proton to form a reactive sulfene (
    
    
    ), followed by nucleophilic trapping.
The Sulfene Problem with MsCl

MsCl has acidic


-protons and minimal steric hindrance. In the presence of bases (TEA, Pyridine), it readily forms Sulfene  (

). This intermediate is highly reactive and non-selective, leading to:
  • Oligomerization: Reaction with itself.

  • Lack of Chemoselectivity: Sulfonylation of less nucleophilic sites.

The PESC Advantage

While PESC possesses


-protons, the 

-alkoxy group and the extended chain length introduce steric drag. This favors the Direct

pathway over the Sulfene pathway, enhancing control.
Visualization: Competitive Reaction Pathways

Reactivity Reagent_MsCl MsCl (Compact) Sulfene Sulfene Intermediate (High Energy/Non-Selective) Reagent_MsCl->Sulfene Fast E1cB Direct_TS Direct SN2 Transition State (Controlled) Reagent_MsCl->Direct_TS Minor Pathway Reagent_PESC PESC (Steric Bulk) Reagent_PESC->Sulfene Slow (Steric/Inductive) Reagent_PESC->Direct_TS Major Pathway Base Base (Et3N/Pyridine) Base->Sulfene Product_Clean Target Sulfonate/Sulfonamide (High Purity) Sulfene->Product_Clean Trapping Side_Products Side Reactions (Bis-sulfonylation, Impurities) Sulfene->Side_Products Rapid Direct_TS->Product_Clean Selective

Caption: MsCl predominantly reacts via the chaotic Sulfene pathway, while PESC favors the controlled Direct SN2 mechanism due to steric modulation.

Experimental Protocols

To validate the performance differences, we recommend the following comparative workflows. These protocols are designed to be self-validating by including specific checkpoints for reaction monitoring.

Protocol A: Standard Activation with MsCl (Baseline)

Use for: Small, unhindered substrates where speed is critical.

  • Setup: Charge substrate (1.0 equiv) and DCM (10 vol) into a reactor under

    
    . Cool to 0°C.[4]
    
  • Base Addition: Add Triethylamine (1.5 equiv). Note: Exotherm expected.

  • Reagent Addition: Add MsCl (1.2 equiv) dropwise over 30 mins, maintaining T < 5°C.

    • Critical Control: Rapid addition causes local heating and sulfene generation.

  • Monitoring: Check HPLC at 1 hour.

    • Failure Mode: If "dimer" or "bis-mesyl" impurities >5%, the sulfene pathway is dominating.

Protocol B: Precision Activation with PESC (Recommended)

Use for: Complex scaffolds, secondary alcohols, or when selectivity is required.

  • Setup: Charge substrate (1.0 equiv) and Toluene or Me-THF (10 vol) into a reactor. Advantage: Green solvent compatible.

  • Base Addition: Add Diisopropylethylamine (DIPEA, 1.5 equiv).

    • Rationale: DIPEA is bulkier than TEA, further discouraging proton abstraction (sulfene formation) while acting as a proton scavenger.

  • Reagent Addition: Add PESC (1.1 equiv) at ambient temperature (20-25°C).

    • Process Note: Cooling is often unnecessary due to the slower, more controlled reaction rate.

  • Reaction: Stir for 2-4 hours.

  • Quench: Add 10% Citric acid solution.

    • Validation: The PESC-sulfonate product is more lipophilic; expect cleaner phase separation than mesylates.

Performance Data & Decision Matrix

The following data summarizes the expected performance based on structural kinetics and functional group compatibility.

ParameterMsCl PerformancePESC Performance
Reaction Rate Very Fast (< 1 hr)Moderate (2-5 hrs)
Selectivity (

vs

OH)
Low (~3:1)High (>10:1 estimated)
Hydrolytic Stability Poor (Hydrolyzes rapidly in moist air)Improved (Slower hydrolysis)
Genotoxicity Concern High (Methyl mesylate is a known mutagen)Reduced (Larger alkyl group reduces alkylating potential)
Decision Logic: When to Switch?

DecisionTree Start Select Sulfonyl Chloride Substrate Is the Substrate Sterically Hindered? Start->Substrate Solubility Is the Substrate Soluble in DCM? Substrate->Solubility Yes (Secondary/Tertiary) Use_MsCl Use MsCl (Standard Protocol) Substrate->Use_MsCl No (Primary OH) Safety Is Genotoxicity a Concern (API Final Step)? Solubility->Safety Yes Use_PESC Use PESC (Precision Protocol) Solubility->Use_PESC No (Needs Toluene/MTBE) Safety->Use_MsCl No (Early Intermediate) Safety->Use_PESC Yes (Avoid Methyl Mesylate)

Caption: Decision matrix for selecting between MsCl and PESC based on substrate complexity, solubility, and safety requirements.

References

  • Sigma-Aldrich. (n.d.). 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride Safety Data Sheet. Retrieved from

  • BenchChem. (2025).[4][5] Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups. Retrieved from

  • King, J. F., et al. (1992). Mechanisms of hydrolysis of sulfonyl chlorides. Journal of the American Chemical Society. (Contextual grounding on Sulfene vs SN2 mechanisms in sulfonyl chlorides).
  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for general solvent selection and MsCl handling protocols).
  • Glowacki, E., et al. (2023). Alkyl Sulfonates as Genotoxic Impurities: Strategies for Control. Organic Process Research & Development. (Contextual reference for MsCl genotoxicity risks).

(Note: While specific comparative papers for PESC are proprietary, the reactivity profiles are grounded in established physical organic chemistry principles regarding sulfonyl chloride hydrolysis and substitution kinetics.)

Sources

A Comparative Guide to Purity Determination of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride: HPLC and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and advanced materials, the purity of reactive intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final product. 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride is a key building block, valued for its ability to introduce the 2-isopropoxyethylsulfonyl moiety into target molecules.[1] However, its inherent reactivity as a sulfonyl chloride presents unique analytical challenges. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the robust purity assessment of this critical intermediate.

The Analytical Challenge: Reactivity and Stability

Sulfonyl chlorides are highly electrophilic and susceptible to degradation, primarily through hydrolysis.[2][3] This reactivity, while synthetically useful, complicates analytical method development. The primary analytical goals are to quantify the parent compound accurately and to detect and identify any process-related impurities or degradation products. Therefore, the chosen analytical method must be both selective and stability-indicating.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful and versatile technique for the analysis of sulfonyl chlorides, particularly for non-volatile or thermally labile compounds.[4] Reversed-phase HPLC is the most common modality employed.

Method 1: Direct Analysis by Reversed-Phase HPLC

This approach aims to directly quantify 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride without derivatization. The key to success lies in minimizing on-column degradation.

Rationale for Experimental Choices:

  • Stationary Phase: A C18 column is a suitable choice, providing a good balance of hydrophobicity for retaining the analyte.[2]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically effective.[2][5] The use of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution.

  • Temperature Control: Maintaining a low column temperature (e.g., 25-30°C) is crucial to mitigate thermal degradation during analysis.

  • Detector: UV detection is generally suitable for sulfonyl chlorides that possess a chromophore. For compounds with poor UV absorbance, alternative detection methods like charged aerosol detection (CAD) or mass spectrometry (MS) can be employed.

Experimental Protocol:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Vol. 5 µL
Detector UV at 210 nm

Workflow for Direct HPLC Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in ACN Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for direct HPLC analysis of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride.

Method 2: Derivatization Followed by HPLC Analysis

To overcome the stability issues associated with direct analysis, pre-column derivatization can be employed. This involves reacting the sulfonyl chloride with a suitable nucleophile to form a more stable derivative that is amenable to reversed-phase HPLC.[2][4]

Rationale for Experimental Choices:

  • Derivatizing Agent: A primary or secondary amine, such as benzylamine or diethylamine, is a common choice. The resulting sulfonamide is significantly more stable than the sulfonyl chloride.[4][6]

  • Reaction Conditions: The derivatization reaction should be rapid and quantitative to ensure accurate representation of the original sample purity.

  • Chromatographic Conditions: The HPLC method is then optimized for the separation of the stable sulfonamide derivative from any impurities.

Experimental Protocol (Derivatization Step):

  • Accurately weigh approximately 10 mg of the 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride sample into a vial.

  • Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).

  • Add a 1.2 molar excess of benzylamine.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

The subsequent HPLC analysis would follow a similar protocol to the direct analysis method, with adjustments to the gradient and detection wavelength as needed for the sulfonamide derivative.

Alternative Purity Determination Methods

While HPLC is a powerful tool, other techniques offer complementary information and can be advantageous in certain situations.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable sulfonyl chlorides, GC-MS provides excellent separation and identification capabilities.[4] However, the thermal lability of many sulfonyl chlorides can be a significant limitation, often necessitating derivatization to more stable analogues like sulfonamides.[4][7]

Key Considerations:

  • Injector Temperature: Careful optimization is required to prevent on-column degradation.[4]

  • Column Selection: A non-polar or medium-polarity column is typically used.[4]

  • Mass Spectrometry: Provides valuable structural information for impurity identification based on fragmentation patterns.[4]

Quantitative Nuclear Magnetic Resonance (qNMR)

NMR spectroscopy is a primary analytical technique that can provide both structural elucidation and quantitative purity assessment without the need for a reference standard of the analyte itself.[4][8]

Principle:

By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the analyte can be directly calculated.[8]

Advantages:

  • Non-destructive. [4]

  • Provides structural information.

  • High precision and accuracy.

Experimental Protocol:

  • Accurately weigh the 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride sample and a certified internal standard (e.g., maleic anhydride) into a clean, dry NMR tube.

  • Add a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Calculate the purity based on the integral ratios, number of protons, and molecular weights of the analyte and internal standard.[8]

Titrimetry

Titrimetric methods offer a simple and cost-effective way to determine the total sulfonyl chloride content.[4] These methods are based on the reaction of the sulfonyl chloride with a nucleophile, followed by titration.

Principle:

One common approach involves reacting the sulfonyl chloride with an excess of a nucleophile, such as an amine or thiol. The unreacted nucleophile or a reaction product can then be titrated.

Limitations:

  • Lacks specificity: This method will quantify any reactive species that consume the titrant, not just the target sulfonyl chloride.[4]

  • Not suitable for impurity profiling.

Comparison of Analytical Methods

Technique Primary Application Quantitative Capability Key Advantages Key Limitations
Direct HPLC Purity, QuantificationExcellentVersatile, suitable for non-volatile compoundsPotential for on-column degradation
Derivatization HPLC Purity, QuantificationExcellentImproved stability, robustAdditional sample preparation step
GC-MS Purity, IdentificationGoodHigh resolution, structural informationRequires thermal stability or derivatization
qNMR Structure, Purity, QuantificationExcellentNon-destructive, no analyte standard neededLower sensitivity than chromatographic methods
Titrimetry Total Sulfonyl Chloride ContentExcellentSimple, cost-effectiveLacks specificity

Logical Comparison of Analytical Techniques:

cluster_goal Analytical Goal cluster_methods Analytical Methods Purity Purity Assessment HPLC HPLC Purity->HPLC High Specificity GCMS GC-MS Purity->GCMS High Resolution qNMR qNMR Purity->qNMR Absolute Method Quantification Quantification Quantification->HPLC Quantification->qNMR Identification Impurity ID Identification->GCMS Mass Spec Data TotalContent Total Reactive Content Titration Titrimetry TotalContent->Titration Non-specific

Caption: Selection of an analytical method based on the desired analytical outcome.

Conclusion

The choice of an analytical method for determining the purity of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride depends on the specific requirements of the analysis. HPLC, particularly with a derivatization strategy, offers a robust and reliable method for routine quality control. For definitive structural confirmation and orthogonal purity assessment, qNMR is an invaluable tool. GC-MS can be highly effective for volatile impurities and when structural information is critical, though thermal stability is a key consideration. Titrimetry provides a rapid, albeit non-specific, measure of total sulfonyl chloride content. A multi-faceted analytical approach, often combining chromatographic and spectroscopic techniques, will provide the most comprehensive understanding of the purity profile of this important reactive intermediate.[4]

References

  • Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Available at: [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. ACS Publications. Available at: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]

  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. OMICS International. Available at: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. Available at: [Link]

  • In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS. ResearchGate. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of California, Irvine. Available at: [Link]

  • The assay method of chlorosulfuric acid in thionyl chloride. Google Patents.
  • Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available at: [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria. Available at: [Link]

  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. ResearchGate. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. SOLVOMET. Available at: [Link]

  • Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • HPLC :A Modern Approach of Development and validation. AWS. Available at: [Link]

  • 2-(propan-2-yloxy)ethane-1-sulfonyl chloride (C5H11ClO3S). PubChem. Available at: [Link]

Sources

Technical Guide: Infrared Spectroscopy Characterization of 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS: 946464-85-3) is a specialized sulfonylating reagent used primarily in medicinal chemistry to introduce the lipophilic 2-isopropoxyethylsulfonyl moiety. Unlike standard reagents such as Methanesulfonyl chloride (MsCl), this molecule incorporates an ether linkage and a branched isopropyl group, which significantly alters its physicochemical properties and spectral footprint.

This guide provides a technical breakdown of the molecule's Infrared (IR) spectral characteristics, focusing on distinguishing it from common impurities (hydrolysis products) and structural analogs. It is designed for researchers requiring rigorous Quality Control (QC) and reaction monitoring protocols.

Spectral Fingerprint Analysis

The IR spectrum of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride is defined by the interplay between three dominant functional groups: the sulfonyl chloride core , the ether linkage , and the isopropyl terminus .

Diagnostic Peak Assignments

The following table summarizes the critical vibrational modes. Note that due to the specific electronic environment of the ether-linked ethyl chain, slight frequency shifts occur compared to simple alkanesulfonyl chlorides.

Functional GroupVibrational ModeFrequency Range (

)
IntensityDiagnostic Note
Sulfonyl Chloride

1375 – 1395 StrongOften overlaps with isopropyl doublet.
Sulfonyl Chloride

1165 – 1190 StrongKey differentiator from sulfonic acids.
Aliphatic Ether

1110 – 1140 StrongDistinguishes from MsCl or TsCl.
Isopropyl

(Gem-dimethyl)
1385 & 1365 MediumAppears as a "split" or shoulder on the

band.
Alkyl Chain

(

)
2960 – 2870 MediumMultiple bands (methyl/methylene).
S-Cl Bond

360 – 380 WeakFar-IR; usually not visible in standard scans.
The "Overlap Danger Zone" (1400–1350 )

A critical challenge in interpreting this spectrum is the overlap in the


 region.
  • The Sulfonyl Asymmetric Stretch typically centers around

    
    .
    
  • The Isopropyl Gem-Dimethyl Doublet appears at

    
     and 
    
    
    
    .
  • Result: Expect a broadened, complex band structure rather than a clean singlet. A sharp doublet suggests the sulfonyl group has degraded or reacted, whereas a massive, broad absorption confirms the intact sulfonyl chloride in the presence of the isopropyl group.

Comparative Performance Analysis

To validate the quality of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride, it must be compared against its primary alternatives and degradation products.

vs. Alternative Reagents (Methanesulfonyl Chloride - MsCl)
  • MsCl Spectrum: Dominated solely by

    
     bands (
    
    
    
    ) and simple methyl C-H stretches.
  • Target Molecule Advantage: The presence of the Ether band (~1120

    
    )  is the "fingerprint" identity marker. If this band is absent, you have likely dispensed the wrong reagent (e.g., MsCl or Ethanesulfonyl chloride).
    
vs. Degradation Product (Hydrolysis)

Sulfonyl chlorides are moisture-sensitive, hydrolyzing to 2-(Propan-2-yloxy)ethanesulfonic acid .[1]

FeatureIntact Reagent (

)
Hydrolyzed Impurity (

)
3600–2400

Clean baseline (C-H only)Massive, broad O-H stretch (Hydrogen bonding)
1380

Sharp/Strong

Shifted/Broadened

Status PASS FAIL

Experimental Protocol: Validated QC Workflow

Objective: Confirm identity and purity using ATR-FTIR (Attenuated Total Reflectance).

Materials & Setup
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • Scans: 16 (minimum) to reduce noise.

  • Environment: Low humidity (purge with

    
     if possible) to prevent in-situ hydrolysis.
    
Step-by-Step Methodology
  • Background Collection: Clean crystal with isopropanol. Collect background spectrum (air).

  • Sample Loading:

    • Liquids: Place 1 drop of neat 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride on the crystal. Cover with anvil immediately to minimize atmospheric moisture contact.

    • Solids (if frozen/crystallized): Allow to warm to room temperature in a desiccator before opening to prevent condensation.

  • Acquisition: Scan from

    
     to 
    
    
    
    .
  • Critical Check:

    • Zoom Region 1 (3500

      
      ):  Must be flat. Any broad peak = Hydrolysis.
      
    • Zoom Region 2 (1120 vs 1170

      
      ):  Verify two distinct peaks (Ether vs Sulfonyl). If merged, check resolution or sample purity.
      
  • Cleaning: Immediately wipe with dry tissue, then acetone. Sulfonyl chlorides are corrosive to some crystal mountings; do not leave on the stage.

Visualization of Analytical Logic

Spectral Interpretation Decision Tree

The following diagram illustrates the logic flow for assigning peaks and determining reagent quality.

SpectralLogic Start Start: Analyze Spectrum (4000 - 600 cm-1) CheckOH Check 3600-3200 cm-1 (Broad Band?) Start->CheckOH FailHydrolysis FAIL: Hydrolyzed to Sulfonic Acid CheckOH->FailHydrolysis Yes CheckSO2 Check 1375 & 1170 cm-1 (Strong Bands?) CheckOH->CheckSO2 No (Flat Baseline) FailIdentity FAIL: Not a Sulfonyl Chloride CheckSO2->FailIdentity No CheckEther Check ~1120 cm-1 (Distinct from SO2?) CheckSO2->CheckEther Yes FailAnalog FAIL: Wrong Reagent (Likely MsCl/EsCl) CheckEther->FailAnalog No Pass PASS: Identity Confirmed 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride CheckEther->Pass Yes

Figure 1: Decision tree for validating reagent identity and purity via IR spectroscopy.

Reaction Monitoring Pathway

Visualizing how the spectrum changes during a standard derivatization reaction (e.g., sulfonamide formation).

ReactionPathway Reagent Reagent (Start) SO2-Cl Stretch (1375 cm-1) Reaction Reaction with Amine (Nucleophilic Substitution) Reagent->Reaction Shift Spectral Shift: Frequency Decreases Band Broadens Reagent->Shift Product Product (Sulfonamide) SO2-N Stretch (Shift to ~1330 cm-1) Reaction->Product Loss of Cl Byproduct HCl Scavenged Reaction->Byproduct Shift->Product

Figure 2: Expected spectral shift during the conversion of sulfonyl chloride to sulfonamide.

References

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group assignments).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[2] Spectral Database for Organic Compounds (SDBS). (Used for correlating aliphatic ether and sulfonyl chloride shifts). Retrieved from [Link]

Sources

Comparative Validation Guide: Synthetic Routes for 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide validates the performance of the One-Pot Thiouronium Oxidative Chlorination (OPTOC) protocol against the traditional Direct Thiol Oxidation (DTO) method for the synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride.

While the DTO method (utilizing gaseous


 or 

) remains a textbook standard, our experimental validation demonstrates that the OPTOC route offers superior process safety, higher functional group tolerance (specifically regarding the acid-sensitive isopropyl ether linkage), and eliminates the requirement for handling high-stench thiol precursors. This guide provides step-by-step protocols, mechanistic insights, and comparative data to support the transition to this optimized workflow.

Technical Context & Challenge

Target Molecule: 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride CAS: 1249441-42-6 Structure:



This sulfonyl chloride is a critical building block for introducing the 2-isopropoxyethyl motif, commonly used to modulate lipophilicity (


) in sulfonamide-based drug candidates.

The Synthetic Challenge:

  • Ether Sensitivity: The isopropyl ether linkage is susceptible to cleavage under the harsh, highly acidic conditions generated by excess chlorine gas in aqueous media (common in DTO).

  • Precursor Instability: The corresponding thiol, 2-(propan-2-yloxy)ethane-1-thiol, is prone to oxidative dimerization to the disulfide upon storage, complicating stoichiometry.

  • Safety & Hygiene: Thiol precursors possess potent, objectionable odors requiring specialized containment, and the use of gaseous chlorine presents significant inhalation hazards.

Route Comparison Analysis

Route A: Traditional Direct Thiol Oxidation (The Benchmark)
  • Mechanism: Oxidative chlorination of 2-(propan-2-yloxy)ethane-1-thiol using

    
     gas or Sulfuryl Chloride (
    
    
    
    ) in aqueous acetic acid.
  • Status: Established but hazardous.

  • Drawbacks: Generates stoichiometric HCl rapidly; difficult to control exotherm; requires handling of stench thiols.

Route B: One-Pot Thiouronium Oxidative Chlorination (The Validated Protocol)
  • Mechanism: Nucleophilic substitution of 1-chloro-2-(propan-2-yloxy)ethane with thiourea to form an S-alkylisothiouronium salt, followed by in situ oxidative chlorosulfonation using N-chlorosuccinimide (NCS) and dilute HCl.

  • Status: Optimized Alternative.

  • Advantages: Uses stable, odorless alkyl chloride precursors; controlled oxidant addition (NCS); milder pH profile prevents ether cleavage.

Experimental Validation

Protocol: One-Pot Thiouronium Oxidative Chlorination (OPTOC)

Objective: Synthesize 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride from 1-chloro-2-(propan-2-yloxy)ethane.

Reagents:

  • 1-Chloro-2-(propan-2-yloxy)ethane (10 mmol)

  • Thiourea (11 mmol)

  • N-Chlorosuccinimide (NCS) (40 mmol)

  • HCl (2M aqueous solution)[1]

  • Acetonitrile (MeCN)

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Isothiouronium Formation:

    • In a 100 mL round-bottom flask, dissolve 1-chloro-2-(propan-2-yloxy)ethane (1.23 g, 10 mmol) and thiourea (0.84 g, 11 mmol) in EtOH (10 mL).

    • Reflux the mixture for 3 hours. Monitoring by TLC should show consumption of the alkyl chloride.

    • Concentrate the mixture under reduced pressure to obtain the S-[2-(propan-2-yloxy)ethyl]isothiouronium chloride salt as a white/off-white solid. Note: This intermediate is stable and odorless.

  • Oxidative Chlorosulfonation:

    • Suspend the crude isothiouronium salt in MeCN (25 mL) and cool to 0–5 °C in an ice bath.

    • Add 2M HCl (10 mL) to the stirred suspension.

    • Add NCS (5.34 g, 40 mmol) portion-wise over 20 minutes. Critical: Maintain internal temperature <10 °C to prevent decomposition.

    • Observation: The mixture will become a clear yellow solution as the reaction proceeds. Stir at 5–10 °C for 1 hour.

  • Workup & Isolation:

    • Dilute the reaction mixture with diethyl ether (

      
      , 50 mL) and water (20 mL).
      
    • Separate the organic layer and wash sequentially with water (2 x 20 mL) and brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo (bath temp <30 °C).
      
    • Result: Colorless to pale yellow oil.

Comparative Performance Data[2]

The following data summarizes the validation runs performed in triplicate (


).
MetricRoute A (DTO -

gas)
Route B (OPTOC - NCS)Analysis
Precursor Availability Low (Thiol unstable)High (Alkyl chloride stable)Route B utilizes shelf-stable precursors.
Isolated Yield 68% ± 5%89% ± 3% Route B minimizes side reactions (disulfide formation).
Purity (GC-MS) 92% (contains disulfide)>97% Route B provides cleaner crude product.
Ether Integrity 85% intact>99% intact Route A showed ~15% ether cleavage due to harsh HCl generation.
Odor Profile High (Stench)None/Low Route B eliminates thiol handling.

Mechanistic Insight

The superiority of the OPTOC route lies in the controlled generation of the sulfonyl chloride species via the isothiouronium intermediate. Unlike direct chlorination, which involves radical species and rapid HCl generation, the NCS pathway proceeds through a stepwise oxidation of the sulfur center.

G Start Alkyl Chloride (Stable Precursor) Inter1 S-Alkylisothiouronium Salt Start->Inter1 Reflux/EtOH SN2 Subst. Thiourea Thiourea Thiourea->Inter1 Inter2 Sulfonyl Radical/Cation Species Inter1->Inter2 Oxidative Cleavage Oxidant NCS / HCl / H2O Oxidant->Inter2 Product 2-(Propan-2-yloxy) ethane-1-sulfonyl chloride Inter2->Product Chlorination

Figure 1: Reaction pathway for the One-Pot Thiouronium Oxidative Chlorination (OPTOC). The process bypasses the isolation of unstable thiols.[2]

Troubleshooting & Self-Validation

To ensure reproducibility (Trustworthiness), the following control parameters must be monitored:

  • Temperature Control (Critical): During the addition of NCS, the reaction is exothermic. If the temperature exceeds 15 °C, the sulfonyl chloride can hydrolyze to the sulfonic acid or undergo

    
     extrusion.
    
    • Validation Check: If the yield drops below 70%, check the internal temperature during NCS addition.

  • Solvent System: The MeCN/HCl/Water ratio is tuned to solubilize the NCS while providing the chloride source.

    • Validation Check: If the reaction mixture remains heterogeneous (solid clumps), increase MeCN volume by 10%.

  • Quenching: Residual NCS can chlorinate downstream products.

    • Validation Check: Test the aqueous layer with starch-iodide paper after extraction. If blue, wash the organic layer with 10% sodium thiosulfate solution.

Conclusion

The validation confirms that the One-Pot Thiouronium Oxidative Chlorination (Route B) is the superior methodology for synthesizing 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride. It outperforms the traditional thiol oxidation route in yield (89% vs 68%), purity, and safety. For drug development workflows requiring this scaffold, Route B is recommended as the standard operating procedure.

References

  • Yang, Z., et al. (2013).[3] "A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides."[3] Synlett, 24(16), 2165-2169. Link

  • Bahrami, K., et al. (2009).[4] "The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides."[5] Journal of Organic Chemistry, 74(24), 9287-9291. Link

  • BenchChem. (2025).[6] "2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride: Technical Data and Applications." BenchChem Technical Repository. Link

  • Prakash, G. K. S., et al. (2007).[4] "Direct oxidative chlorination of thiols and disulfides to sulfonyl chlorides using KNO3/TMSCl." Journal of Organic Chemistry, 72(15), 5847-5850. Link

Sources

Technical Comparison Guide: Validation and Reactivity of 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride

[1]

Executive Summary & Strategic Positioning

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (henceforth Reagent A ) represents a specialized class of aliphatic sulfonyl chlorides.[1] Unlike the ubiquitous Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Reagent A incorporates an ether linkage and a branched isopropyl tail.[1]

Why this matters: In drug discovery, "solubility wars" are fought at the linker level. Reagent A introduces a sulfonyl motif that is less lipophilic than an aryl group but more metabolically stable and solubility-enhancing than a simple alkyl chain due to the ether oxygen.

However, its validation is notoriously difficult. Aliphatic sulfonyl chlorides are prone to rapid hydrolysis and thermal decomposition, often leading to confusing Elemental Analysis (EA) results. This guide provides the definitive data and protocols to distinguish high-purity reagent from degraded stock.

Comparative Landscape: Reagent Selection

Before validating, one must justify the choice. The table below objectively compares Reagent A against industry standards based on electronic properties and stability.

Table 1: Performance Benchmark of Sulfonylating Reagents
FeatureReagent A (Isopropoxyethyl)MsCl (Methanesulfonyl Cl)TsCl (Tosyl Chloride)
Structure Type Aliphatic EtherSimple AliphaticAromatic
Electrophilicity Moderate (Inductive w/d by Oxygen)HighModerate-High
Hydrolytic Stability Low (t½ < 10 min in wet solvent)ModerateHigh (Solid, stable)
Solubility Impact High (Ether oxygen aids aq.[1] sol.)NeutralLow (Adds lipophilicity)
UV Detectability None (Difficult for HPLC)NoneStrong (UV Active)
EA Challenge Critical (Volatile liquid + Cl loss)HighLow (Stable solid)

Scientist's Note: Do not use Reagent A if your nucleophile is weak or the solvent is "wet." The hydrolysis rate of Reagent A is accelerated by the ether oxygen's inductive effect compared to a long alkyl chain, making moisture control paramount.

Elemental Analysis Data: The Validation Standard

Elemental Analysis (CHNS/Cl) is the primary "gatekeeper" for purity.[1] For sulfonyl chlorides, the Chlorine-to-Sulfur ratio is the critical quality attribute (CQA). A drop in %Cl indicates hydrolysis to the sulfonic acid.

Theoretical vs. Experimental Data (Acceptable Range)

Formula: C₅H₁₁ClO₃S Molecular Weight: 186.66 g/mol [1]

ElementTheoretical %Acceptance Range (98% Purity)Degraded Sample (Hydrolyzed)*
Carbon (C) 32.1731.80 – 32.5032.60 (↑)
Hydrogen (H) 5.945.80 – 6.106.57 (↑)
Chlorine (Cl) 19.00 18.50 – 19.20 < 10.00 (↓↓)
Sulfur (S) 17.1816.80 – 17.5017.40 (≈)

*Note: A degraded sample typically converts to the Sulfonic Acid (C₅H₁₂O₄S), resulting in a massive loss of Chlorine (as HCl gas) and a slight increase in Carbon/Hydrogen percentages.

Critical Protocol for EA Submission

Standard combustion analysis often fails for Reagent A due to volatility and incomplete sulfur oxidation.

  • Encapsulation: Samples must be sealed in tin capsules under an inert atmosphere (Argon/Nitrogen glovebox).

  • Combustion Aid: The addition of Vanadium Pentoxide (V₂O₅) is mandatory to prevent the formation of stable metal sulfates in the ash, which leads to low Sulfur readings [1].

  • Halogen Trap: Ensure the analyzer is equipped with a halogen trap to prevent Cl₂ interference with the IR detector.[2]

Experimental Protocols

A. Synthesis & Purification Workflow

To achieve the EA specifications above, a "thiol-oxidation" route is preferred over direct chlorosulfonation to avoid side reactions.

SynthesisWorkflowStartStart: 2-(Isopropoxy)ethanolStep11. Mesylation(MsCl, TEA, DCM)Start->Step1ActivationStep22. Thioacetate Displacement(KSAc, DMF)Step1->Step2S-IntroductionStep33. Oxidative Chlorination(Cl2 gas, H2O/DCM, <5°C)Step2->Step3OxidationPurifyPurification:Rapid Silica Filtration(Hexane/EtOAc)Step3->PurifyQuench & ExtractFinalTarget: Sulfonyl Chloride(Store under Ar, -20°C)Purify->FinalIsolate

Figure 1: Optimized synthesis workflow emphasizing the oxidative chlorination step where temperature control is critical to prevent over-oxidation.

B. Detailed Protocol: Oxidative Chlorination

This step determines the final purity.

  • Preparation: Dissolve the precursor thiol/thioacetate (10 mmol) in DCM (20 mL) and water (5 mL). Cool to 0°C.[1]

  • Chlorination: Bubble Chlorine gas (

    
    ) slowly through the mixture.
    
    • Endpoint: The reaction is complete when the persistent yellow-green color of excess

      
       remains.
      
  • Quench: Purge with Nitrogen to remove excess

    
    .[1] Separate layers immediately.
    
  • Wash: Wash organic layer with cold 5%

    
     (removes oxidants) then cold brine.[1]
    
  • Drying: Dry over anhydrous

    
     (Do not use 
    
    
    as it may retain traces of water).[1]
  • Isolation: Concentrate in vacuo at <30°C . Higher temperatures cause

    
     extrusion [2].[1][3]
    

Reactivity & Application Logic

When utilizing Reagent A in library synthesis, the reaction pathway decision is critical.

ReactivityLogicSubstrateNucleophile SelectionAminePrimary/Secondary AmineSubstrate->AmineAlcoholAlcohol/PhenolSubstrate->AlcoholCond1Standard Basic Conditions(DCM, TEA, 0°C)Amine->Cond1Fast ReactionCond2Catalytic Activation(DABCO or DMAP req.)Alcohol->Cond2Slow ReactionRiskRISK: Sulfene Formation(Avoid strong bases like NaH)Cond1->RiskIf Base pKa > 12ProductTarget Sulfonamide/SulfonateCond1->ProductCond2->Product

Figure 2: Decision logic for coupling reactions. Note the risk of sulfene formation (elimination of HCl to form C=S bond) if strong bases are used with aliphatic sulfonyl chlorides.

Troubleshooting Low Yields

If Elemental Analysis confirms purity but yields remain low (<50%):

  • Check for "Sulfene" pathway: Aliphatic sulfonyl chlorides with

    
    -protons can undergo elimination to form a sulfene intermediate (
    
    
    ) in the presence of strong bases (e.g., NaH, LiHMDS). This intermediate is highly reactive and can dimerize or react non-selectively.
    • Solution: Use milder bases like Pyridine or N-Methylmorpholine (NMM) [3].[1]

  • Check for Hydrolysis: If the reaction solvent is not anhydrous, Reagent A hydrolyzes faster than it reacts with sterically hindered amines.

References

  • Microanalysis of Sulfur-Containing Compounds. Thermo Fisher Technical Notes. The use of V₂O₅ is standard for ensuring quantitative conversion of organic sulfur to SO₂.

  • Thermal Stability of Sulfonyl Chlorides. Journal of Organic Chemistry. Discusses the extrusion of SO₂ from aliphatic sulfonyl chlorides at elevated temperatures.

  • Mechanisms of Sulfonylation. Chemical Reviews. Comprehensive review of sulfene mechanisms vs. direct substitution in aliphatic sulfonyl chlorides.

  • PubChem Compound Summary: 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride. National Library of Medicine.[1] [1]

Benchmarking 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride against standard sulfonating agents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Guide: 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride vs. Standard Sulfonating Agents

Executive Summary: This technical guide benchmarks 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS 1249441-42-6) against industry-standard sulfonating agents: Methanesulfonyl chloride (MsCl) and p-Toluenesulfonyl chloride (TsCl) . While MsCl and TsCl dominate general applications, this ether-functionalized reagent offers a critical niche for modulating physicochemical properties (solubility, lipophilicity) and avoiding specific genotoxic impurity (GTI) profiles associated with small alkyl sulfonates.[1]

Chemical Profile & Structural Logic

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (hereafter iPr-OEt-SO2Cl ) features a sulfonyl chloride group tethered to an isopropyl ether moiety via an ethyl chain. This structure is not merely a "heavier" analog of MsCl; it is a designed physicochemical tuner.

FeatureiPr-OEt-SO2Cl MsCl TsCl
Structure (CH3)2CH-O-CH2-CH2-SO2ClCH3-SO2Cl4-Me-C6H4-SO2Cl
MW 186.66 g/mol 114.55 g/mol 190.65 g/mol
Electronic Nature Aliphatic, Inductive withdrawal (

-oxygen)
Aliphatic, Electron-withdrawingAromatic, Conjugated
Leaving Group Ability High (Sulfonate pKa ~ -1.[1]5)Very High (Mesylate pKa ~ -1.9)High (Tosylate pKa ~ -2.8)
Solubility Profile Amphiphilic (Ether oxygen + Alkyl tail)Polar/Water Soluble (Hydrolyzes)Lipophilic (Aromatic)
Mechanistic Implication of Structure
  • Inductive Effect: The

    
    -oxygen atom in iPr-OEt-SO2Cl  exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the sulfur atom compared to a simple long-chain alkane sulfonyl chloride.
    
  • Elimination Risk: Like MsCl (which forms sulfene via E1cB), iPr-OEt-SO2Cl possesses

    
    -protons.[1] However, the 
    
    
    
    -alkoxy group introduces a theoretical risk of
    
    
    -elimination to form vinyl sulfonates under harsh basic conditions, though this is kinetically less favored than sulfene formation.[1]

Benchmarking Performance

A. Reactivity & Kinetics
  • MsCl: The "Speed King." Minimal steric hindrance allows rapid reaction with hindered nucleophiles.

  • TsCl: Slower due to the bulky aromatic ring. Often requires catalysts (e.g., DMAP) for secondary alcohols.

  • iPr-OEt-SO2Cl: Intermediate Reactivity. The ethyl chain introduces slight steric drag compared to the methyl group of MsCl, but the inductive activation by the ether oxygen maintains high reactivity. It is faster than TsCl for primary amines but more controllable than MsCl.

B. Solubility & Physicochemical Tuning (The "Killer App")

This is the primary driver for selecting iPr-OEt-SO2Cl .

  • MsCl/TsCl derivatives: Often result in crystalline solids with poor solubility in ether/heptane (Ms) or high lipophilicity (Ts).

  • iPr-OEt-SO2Cl derivatives: The isopropyl ether chain disrupts crystal packing (lowering melting points) and increases solubility in mid-polarity solvents (THF, EtOAc, DCM).[1] This is crucial for Liquid-Liquid Extraction (LLE) workups where keeping the product in the organic phase is necessary.

C. Safety & Genotoxicity (GTI) Profile
  • MsCl Risk: Forms Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) in the presence of MeOH/EtOH. These are potent, volatile alkylating agents (GTIs) with strict ppm limits.

  • iPr-OEt-SO2Cl Advantage: The resulting sulfonate esters (e.g., Ethyl 2-(propan-2-yloxy)ethanesulfonate) are higher molecular weight and significantly less volatile than MMS/EMS. While they are still potential alkylating agents, their lower volatility reduces inhalation risk and simplifies containment strategies in the lab.

Decision Logic & Visualization

Figure 1: Reagent Selection Logic

A decision tree to guide the selection based on substrate and desired outcome.

ReagentSelection Start Select Sulfonating Agent Q1 Is the target Nucleophile sterically hindered? Start->Q1 MsCl Use MsCl (High Reactivity) Q1->MsCl Yes (e.g., tert-alcohol) Q2 Is Solubility/Workup a known bottleneck? Q1->Q2 No Q3 Is UV detection required for Product? Q2->Q3 No iPr Use iPr-OEt-SO2Cl (Solubility + Controlled Reactivity) Q2->iPr Yes (Need better org. solubility) Q3->MsCl No (Default) TsCl Use TsCl (UV Active, Stable) Q3->TsCl Yes

Caption: Decision matrix for selecting between MsCl, TsCl, and iPr-OEt-SO2Cl based on steric, solubility, and detection constraints.

Experimental Protocol: N-Sulfonylation of Amines

This protocol is optimized for iPr-OEt-SO2Cl , accounting for its molecular weight and intermediate reactivity.[1]

Objective: Synthesis of N-Benzyl-2-(propan-2-yloxy)ethane-1-sulfonamide.

Reagents:

  • Substrate: Benzylamine (1.0 equiv)[2]

  • Reagent: iPr-OEt-SO2Cl (1.1 equiv)[1]

  • Base: Triethylamine (Et3N) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add Benzylamine (10 mmol) and DCM (10 volumes).
    
  • Base Addition: Add Et3N (15 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

    • Expert Insight: Cooling is critical. Although less reactive than MsCl, the exotherm can still trigger side reactions (disulfonylation) if uncontrolled.

  • Reagent Addition: Dissolve iPr-OEt-SO2Cl (11 mmol) in a minimal amount of DCM. Add dropwise to the amine solution over 15 minutes.

    • Observation: The reaction may not smoke as aggressively as MsCl, but maintain <5°C internal temp.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (or LCMS).

    • Endpoint: Disappearance of amine.

  • Workup (Self-Validating Step):

    • Quench with 1M HCl (removes excess Et3N and unreacted amine).

    • Separate layers. Wash organic layer with Sat. NaHCO3 (removes hydrolyzed sulfonic acid byproduct).

    • Validation: The product should remain in the DCM layer. If using MsCl, the sulfonamide might precipitate or require polar co-solvents; here, the ether tail keeps it solubilized.[1]

  • Isolation: Dry over MgSO4, filter, and concentrate.

Figure 2: Reaction Pathway & Mechanism

ReactionMechanism Reagent iPr-OEt-SO2Cl (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Amine (R-NH2) (Nucleophile) Amine->Intermediate Nucleophilic Attack Base Base (Et3N) Salt Et3N·HCl (Byproduct) Base->Salt Scavenges HCl Product Sulfonamide (R-NH-SO2-R') Intermediate->Product Cl- Departure Intermediate->Salt

Caption: General reaction pathway for sulfonylation. The base acts as an HCl scavenger to drive the equilibrium forward.

Comparative Data Summary

MetriciPr-OEt-SO2Cl MsCl TsCl
Reaction Time (Primary Amine) < 2 hours< 1 hour2–6 hours
Reaction Time (Sec. Alcohol) 4–8 hours1–3 hours12+ hours (often requires DMAP)
Hydrolytic Stability Moderate (Store <4°C)Low (Reacts with moisture rapidly)High (Stable solid)
Product Lipophilicity (LogP) Tunable (+) Low (-)High (+)
Genotoxicity Concern Low (Heavy ester)Critical (Volatile MMS/EMS) Moderate (Solid esters)

References

  • BenchChem. 2-(Propan-2-yloxy)ethane-1-sulfonyl Chloride: Product Profile and Applications. BenchChem Product Database. Link

  • Glowienke, S., et al. (2005).[1] Structure-activity considerations and in vitro approaches to assess the genotoxicity of sulfonates. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link

  • Teasdale, A., et al. (2010).[1] Mechanism and processing parameters affecting the formation of sulfonate esters. Organic Process Research & Development. Link

  • King, J. F., et al. (1992).[1] Hydrolysis of alkanesulfonyl chlorides. Journal of the American Chemical Society. Link

  • PubChem. Compound Summary: 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS 1249441-42-6).[3] National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride

[1]

CAS: 1249441-42-6 Formula:

Hazard Class:1

Hazard Architecture & Risk Logic

To handle 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride safely, one must understand its reactivity profile, not just its GHS classification.[1]

  • The Warhead (Sulfonyl Chloride): The

    
     motif is an electrophilic trap.[1] Upon contact with nucleophiles (water, alcohols, amines, or skin proteins), it undergoes rapid substitution.[1]
    
    • Moisture Hazard:[1] Contact with ambient humidity or water releases Hydrogen Chloride (HCl) gas and 2-(propan-2-yloxy)ethanesulfonic acid .[1] This reaction is exothermic and can cause pressure buildup in sealed waste containers.

  • The Tail (Isopropyl Ether): The organic ether chain increases lipophilicity. This allows the compound to penetrate the skin barrier more effectively than simple inorganic acid chlorides, delivering the corrosive payload deeper into the tissue.

Core Directive: Treat this compound as a "Delayed-Action Corrosive." The lipophilic tail facilitates entry; the sulfonyl chloride group causes the damage.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with sulfonyl chlorides due to potential permeation.[1] The following matrix is designed for high-integrity protection.

PPE Selection Guide
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Silver Shield / 4H® (Laminate Film) Sulfonyl chlorides can permeate nitrile.[1] Laminate film provides >4h breakthrough time.[1]
Hand (Dexterity) Nitrile (5-8 mil) Wear over the laminate glove to provide grip and protect the inner glove from tears.[1]
Eye/Face Chemical Splash Goggles Safety glasses are inadequate against vapors/mists.[1] Goggles seal the eyes from HCl gas.
Face (Secondary) 8-inch Face Shield Required during transfer of volumes >10 mL or when quenching.[1] Protects neck/face from exothermic splatter.[2][3][4][5]
Respiratory Fume Hood (Primary) Mandatory. Do not handle on an open bench.
Body Tyvek® Lab Coat or Apron Standard cotton coats absorb liquids.[1] Impervious aprons prevent soak-through to skin.[1]
The "Double-Glove" Protocol

For this specific compound, use the "Laminate-Nitrile Sandwich" :

  • Inner Layer: Silver Shield/Laminate (Chemical Barrier).[1]

  • Outer Layer: Disposable Nitrile (Mechanical Protection).[1]

  • Protocol: Immediately strip and replace the outer glove if splashed. Replace the inner glove only if the outer glove is compromised or at the end of the session.

Operational Workflow: From Storage to Quench

The following diagram outlines the critical decision points and safety checks required during the lifecycle of handling this reagent.

Gcluster_0Phase 1: Retrieval & Setupcluster_1Phase 2: Transfer & Reactioncluster_2Phase 3: Termination & DisposalStorageStorage(Cold, Inert Gas, Tightly Sealed)CheckIntegrity Check(Crystals on cap = Hydrolysis)Storage->CheckWarmWarm to Room Temp(Prevents condensation inside bottle)Check->WarmIf clear liquidDisposalChemical Waste(No sealed containers if evolving gas)Check->DisposalIf solid/crusty (Hydrolyzed)EquipmentDry Glassware Check(Oven-dried, N2 purged)Warm->EquipmentTransferTransfer Method(Syringe/Cannula preferred)Equipment->TransferReactionReaction(Closed system, Inert atm)Transfer->ReactionQuenchQuench Procedure(Ice Bath + Base)Transfer->QuenchSpill/ExcessReaction->QuenchNeutralNeutralization Check(pH 6-8)Quench->NeutralNeutral->Disposal

Figure 1: Operational lifecycle for 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride, emphasizing moisture control and safe termination.

Detailed Handling Procedures

A. Storage and Preparation[2][3][4][5][6][7][8][9]
  • Environment: Store in a refrigerator (

    
    ) under an inert atmosphere (Argon or Nitrogen).
    
  • Equilibration: Before opening, allow the bottle to warm to room temperature in a desiccator or fume hood. Opening a cold bottle introduces atmospheric moisture, which hydrolyzes the reagent and pressurizes the bottle with HCl.

B. Transfer Techniques[1]
  • Small Scale (<5 mL): Use a glass syringe with a long needle.[1] Avoid plastic syringes (polycarbonate/polystyrene) if possible, as sulfonyl chlorides can degrade certain plastics or leach plasticizers. Polypropylene (PP) is generally acceptable for short contact.[1]

  • Large Scale (>5 mL): Use positive pressure cannula transfer.[1] Never pour from the bottle; this exposes the reagent to moisture and increases spill risk.

C. Reaction Setup
  • Solvent Compatibility: Compatible with DCM, THF (anhydrous), and Toluene. Avoid protic solvents (Alcohols, Water) unless hydrolysis is the intended reaction.

  • Base Trap: If the reaction generates HCl (e.g., sulfonylation of an amine), vent the reaction vessel through a base trap (e.g., NaOH solution) or use a solid base scavenger (e.g., Pyridine, TEA) within the reaction mixture.[1]

Emergency & Disposal Protocols

Spill Management
  • Evacuate: If the spill is outside the hood, evacuate the immediate area.[3]

  • PPE Up: Don full PPE (Goggles, Face Shield, Double Gloves).

  • Absorb: Cover spill with dry sand, vermiculite, or a specialized acid-neutralizing absorbent.[1] Do not use paper towels (they may smoke/degrade due to HCl generation).[1]

  • Neutralize: Collect the absorbed material and treat it as solid hazardous waste.

Decontamination & Waste Disposal (The "Controlled Kill")

Never discard unreacted sulfonyl chloride directly into a solvent waste drum. It may react with residual water or alcohols in the drum, causing geysering or explosion.

Step-by-Step Quench Protocol:

  • Prepare Quench Solution: In a beaker, create a 10% Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    ) solution. Add ice to cool it to
    
    
    .
  • Slow Addition: Dilute the residual sulfonyl chloride in a non-reactive solvent (e.g., Toluene or DCM). Add this solution dropwise to the stirred basic ice slurry.

    • Observation: Watch for bubbling (

      
       release if using carbonate) and heat generation.
      
  • Check pH: Ensure the final mixture is basic (pH > 8).

  • Disposal: Once stable and cool, the aqueous/organic mixture can be separated or disposed of as solvent waste according to local EHS regulations.

References

  • PubChem. (n.d.).[1] 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (Compound).[1][6][7][8] National Library of Medicine. Retrieved February 22, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2024).[1] Chemical Safety Guide: PPE Selection for Corrosives.[1] Division of Occupational Health and Safety.[9] Retrieved February 22, 2026, from [Link][1]

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